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  • Product: (5-Bromo-4-methoxypyridin-2-yl)methanol
  • CAS: 122307-33-9

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility of (5-Bromo-4-methoxypyridin-2-yl)methanol in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)

Introduction In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's success, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides an in-depth exploration of the solubility of (5-Bromo-4-methoxypyridin-2-yl)methanol in two of the most common and powerful polar aprotic solvents used in drug discovery: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility in these solvents, provide detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, and offer insights into the interpretation and application of the resulting data.

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] Both DMSO and DMF are classified as polar aprotic solvents, a characteristic that defines their exceptional solvating capabilities for a wide range of organic molecules.[2][3][4][5]

Properties of Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar organic liquid that is miscible with a broad spectrum of organic solvents and water.[2][6][7] Its potent solvent properties are attributed to its high dielectric constant and dipolar nature.[6] DMSO is an excellent hydrogen bond acceptor but lacks a donor proton, a defining feature of aprotic solvents.[2] This allows it to effectively solvate cations and large organic molecules. For drug discovery, DMSO is invaluable for creating high-concentration stock solutions for screening and biological assays.[8][9] However, it is hygroscopic and can absorb moisture from the atmosphere, which can impact the solubility of certain compounds.[8][9]

Properties of Dimethylformamide (DMF)

DMF, with the chemical formula (CH₃)₂NC(O)H, is another colorless, polar aprotic solvent with a high boiling point and excellent solvency power.[3][4][5][10][11] Similar to DMSO, it can dissolve a wide array of both polar and nonpolar compounds, making it a "universal solvent" in many industrial and laboratory applications, including peptide synthesis and as a reaction medium.[3][4] Its high dielectric constant and ability to act as a hydrogen bond acceptor contribute to its effectiveness.[10]

Factors Influencing the Solubility of (5-Bromo-4-methoxypyridin-2-yl)methanol
  • Polarity: The presence of the pyridine ring, the hydroxyl group (-OH), and the methoxy group (-OCH₃) imparts significant polarity to the molecule. This inherent polarity suggests a favorable interaction with polar solvents like DMSO and DMF.

  • Hydrogen Bonding: The methanol moiety provides a hydrogen bond donor (-OH) and acceptor (the oxygen atom), while the pyridine nitrogen and the methoxy oxygen can also act as hydrogen bond acceptors. Both DMSO and DMF are excellent hydrogen bond acceptors, which will facilitate the dissolution of the compound.

  • Molecular Size and Shape: The relatively small size of the molecule and its functional groups should allow for efficient packing of solvent molecules around it, promoting dissolution.

Based on these structural features, it is anticipated that (5-Bromo-4-methoxypyridin-2-yl)methanol will exhibit good solubility in both DMSO and DMF. However, empirical determination is essential for accurate quantification.

Experimental Determination of Solubility

The following section outlines detailed protocols for determining both the thermodynamic and kinetic solubility of (5-Bromo-4-methoxypyridin-2-yl)methanol. The choice between these methods depends on the specific application. Thermodynamic solubility represents the true equilibrium solubility and is crucial for formulation development, while kinetic solubility is often more relevant for high-throughput screening applications where compounds are first dissolved in an organic solvent like DMSO.[12][13][14][15]

Materials and Equipment
  • (5-Bromo-4-methoxypyridin-2-yl)methanol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dimethylformamide (DMF)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated micropipettes and sterile tips

  • Glass vials with screw caps

Protocol for Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.[16]

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of (5-Bromo-4-methoxypyridin-2-yl)methanol (e.g., 10-20 mg) into separate glass vials for each solvent (DMSO and DMF).

    • Add a precise volume of the respective solvent (e.g., 1 mL) to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[16]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of (5-Bromo-4-methoxypyridin-2-yl)methanol of known concentrations in the mobile phase.

    • Analyze the diluted filtrate and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the compound in the diluted filtrate from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of (5-Bromo-4-methoxypyridin-2-yl)methanol in the original solvent (DMSO or DMF) by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

Diagram of the Thermodynamic Solubility Workflow:

Thermodynamic_Solubility cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

Kinetic solubility is often measured in drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.[12][13][17] For the purpose of this guide, we will adapt this to determine the apparent solubility in DMSO and DMF, which is particularly relevant for preparing high-concentration stock solutions.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of (5-Bromo-4-methoxypyridin-2-yl)methanol.

    • Prepare a high-concentration stock solution in both DMSO and DMF (e.g., 100 mM).

    • Facilitate dissolution by vortexing and, if necessary, brief sonication. Gentle warming can be applied, but with caution to avoid compound degradation.[9]

  • Serial Dilution and Observation:

    • Prepare a series of dilutions from the stock solution in the respective solvent.

    • Visually inspect each dilution for any signs of precipitation or cloudiness against a light source. The highest concentration that remains a clear solution is the apparent kinetic solubility.

  • Quantitative Analysis (Optional but Recommended):

    • For a more quantitative assessment, the concentration of the highest clear solution can be confirmed by HPLC, as described in the thermodynamic solubility protocol.

Diagram of the Kinetic Solubility Workflow:

Kinetic_Solubility A Prepare high-concentration stock solution B Perform serial dilutions A->B C Visually inspect for precipitation B->C D Identify highest clear concentration C->D E (Optional) Quantify by HPLC D->E

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data for (5-Bromo-4-methoxypyridin-2-yl)methanol should be summarized in a clear and concise table for easy comparison.

SolventThermodynamic Solubility (mg/mL) at 25°CThermodynamic Solubility (M) at 25°CApparent Kinetic Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated ValueExperimental Value
Dimethylformamide (DMF)Experimental ValueCalculated ValueExperimental Value
Interpretation of Results
  • High Solubility (>50 mg/mL): Indicates that the compound is highly soluble in the solvent, allowing for the preparation of concentrated stock solutions for a wide range of applications.

  • Moderate Solubility (10-50 mg/mL): The compound is reasonably soluble, and while high-concentration stocks are achievable, care should be taken when preparing dilutions to avoid precipitation.

  • Low Solubility (<10 mg/mL): This may present challenges for certain applications that require high concentrations. Strategies such as co-solvents or formulation development may be necessary.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. Key aspects that ensure the trustworthiness of the results include:

  • Use of Calibration Standards: Quantification against a calibration curve ensures the accuracy of the concentration measurements.

  • Equilibrium Confirmation: In the thermodynamic method, the extended equilibration time and visual confirmation of excess solid ensure that the measured solubility represents a true equilibrium state.

  • Purity of Materials: Using anhydrous solvents and a well-characterized compound minimizes the influence of impurities on the solubility measurement.

  • Replicates: Performing experiments in replicate (e.g., triplicate) will provide statistical confidence in the obtained solubility values.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of (5-Bromo-4-methoxypyridin-2-yl)methanol in DMSO and DMF. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate accurate and reliable solubility data. This information is critical for making informed decisions throughout the drug discovery and development pipeline, from initial screening to formulation and beyond. The high polarity and hydrogen bonding capabilities of both the solute and the solvents suggest a high degree of solubility, which the outlined experimental procedures will quantitatively confirm.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Gaylord Chemical Company. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

  • The Good Scents Company. (n.d.). N,N-dimethyl formamide. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 59(8), 546-567. Retrieved from [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Baybekov, S., Marcou, G., Ramos, P., Saurel, O., Galzi, J. L., & Varnek, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(14), 4153. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239. Retrieved from [Link]

  • EMD Millipore Corporation. (2014, May 5). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

  • Tetko, I. V., Tanchuk, V. Y., Kasheva, T. N., & Villa, A. E. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 44(1), 249-258. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). (5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-4-methoxypyridin-2-ol — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 122307-33-9, 2-PyridineMethanol, 5-broMo-4-Methoxy-. Retrieved from [Link]

  • University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Li, X., Wang, X., Wang, J., & Hao, H. (2018). Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures of Methanol, Ethanol, N,N-Dimethylformamide, and 1,4-Dioxane with Water. Journal of Chemical & Engineering Data, 63(7), 2486-2495. Retrieved from [Link]

  • ResearchGate. (2015, October 7). How can I dissolve a drug in DMF?. Retrieved from [Link]

  • ResearchGate. (2017, June 11). Is there any method to make them completely soluble in DMF/DMSO?. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Characterization and Analytical Validation of CAS 122307-33-9

Executive Summary (5-Bromo-4-methoxypyridin-2-yl)methanol, registered under CAS number 122307-33-9, is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromo-4-methoxypyridin-2-yl)methanol, registered under CAS number 122307-33-9, is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Characterized by a pyridine core substituted with a bromine atom, a methoxy group, and a hydroxymethyl group, this compound offers orthogonal reactivity sites that make it an invaluable intermediate in drug discovery, particularly for developing antifungal and antimicrobial agents[1]. This technical whitepaper provides an in-depth analysis of its physical properties, structural architecture, and the rigorous analytical protocols required to validate its integrity in a laboratory setting.

Molecular Architecture & Fundamental Properties

The structural complexity of CAS 122307-33-9 dictates its physical behavior and synthetic utility. The compound possesses a molecular weight of approximately 218.05 g/mol and a molecular formula of C7H8BrNO2[2].

From a physicochemical perspective, the presence of the electronegative bromine atom at the C5 position significantly influences the electron density of the pyridine ring, priming it for cross-coupling. The C4 methoxy group acts as an electron-donating moiety, modulating both solubility and spatial conformation. Finally, the C2 hydroxymethyl group provides a critical hydrogen-bonding donor/acceptor site, heavily influencing the molecule's topological polar surface area (TPSA) and its solid-state packing behavior.

Table 1: Fundamental Physicochemical Properties
PropertyValueSource
Chemical Name (5-Bromo-4-methoxypyridin-2-yl)methanol[3]
CAS Registry Number 122307-33-9[1]
Molecular Formula C7H8BrNO2[2]
Molecular Weight 218.05 g/mol [2]
SMILES COC1=C(C=NC(=C1)CO)Br[3]
InChI Key RPWZOOSWYANIES-UHFFFAOYSA-N[3]

Analytical Characterization Protocols

To ensure scientific integrity during active pharmaceutical ingredient (API) development, the physical and structural properties of CAS 122307-33-9 must be empirically validated. The following protocols are designed as self-validating systems, ensuring that any deviation in material quality is immediately detectable by the analyst.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

Objective: To validate the exact mass and confirm the structural presence of the bromine atom via its isotopic signature.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 122307-33-9 in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: The basic nature of the pyridine nitrogen ensures highly efficient protonation. The addition of formic acid acts as a proton source, driving the formation of the [M+H]+ ion and maximizing the signal-to-noise ratio in positive Electrospray Ionization (ESI+) mode.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix to achieve mass accuracy within <2 ppm.

  • Direct Infusion: Inject the sample at a flow rate of 10 µL/min directly into the ESI source.

  • Data Acquisition & Isotopic Analysis: Scan the m/z range of 100–500.

    • Self-Validating Check: Isolate the [M+H]+ signal. You must observe a distinct doublet at approximately m/z 217.98 and 219.98 with a 1:1 intensity ratio.

    • Causality: This doublet is the definitive, self-validating signature of a single bromine atom, arising from the natural isotopic abundance of 79Br (50.69%) and 81Br (49.31%). If this 1:1 doublet is absent, the structural integrity of the brominated core is fundamentally compromised, indicating degradation or misidentification.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Profiling

Objective: To determine the precise thermodynamic melting point and detect potential polymorphic transitions or residual solvents.

Step-by-Step Methodology:

  • Sample Encapsulation: Weigh 2.0–3.0 mg of the compound into a standard aluminum DSC pan and crimp with a pin-holed lid.

    • Causality: The pin-hole allows for the release of volatile impurities or trapped crystallization solvents. This ensures that any observed endothermic events are strictly related to phase transitions (melting) rather than desolvation, preventing artificially depressed melting point readings.

  • Purge Gas Equilibration: Purge the furnace with dry Nitrogen at 50 mL/min.

    • Causality: An inert atmosphere prevents the oxidative degradation of the hydroxymethyl or methoxy groups at elevated temperatures, which could otherwise skew the thermodynamic profile.

  • Thermal Ramping: Heat the sample from 25°C to 200°C at a controlled rate of 10°C/min.

  • Thermogram Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true melting point.

    • Self-Validating Check: A broad peak or the presence of multiple endotherms prior to the main melt indicates either the presence of impurities or a polymorphic transition, necessitating further purification (e.g., recrystallization) or X-Ray Powder Diffraction (XRPD) analysis.

Synthetic Utility & Reactivity Pathways

The strategic placement of three distinct functional groups on the pyridine ring makes CAS 122307-33-9 a highly versatile scaffold. The 5-bromo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to build biaryl systems. Simultaneously, the 2-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (via halogenation or mesylation) for nucleophilic substitution. The 4-methoxy group can undergo ether cleavage under strong Lewis acid conditions to yield a pyridinol derivative.

ReactivityMap Core CAS 122307-33-9 (5-Bromo-4-methoxypyridin-2-yl)methanol Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille at 5-Br) Core->Coupling Targets C-Br bond Oxidation Alcohol Oxidation (to Aldehyde/Acid at 2-CH2OH) Core->Oxidation Targets -CH2OH EtherCleavage Ether Cleavage (Demethylation at 4-OMe) Core->EtherCleavage Targets -OCH3 Halogenation Hydroxyl Substitution (e.g., to 2-CH2Cl) Core->Halogenation Targets -OH API1 Biaryl Pyridine Derivatives (Kinase Inhibitors) Coupling->API1 API2 Pyridine-2-Carboxamides (Receptor Antagonists) Oxidation->API2 API3 Pyridinol Intermediates (Antimicrobial Agents) EtherCleavage->API3 API4 Alkylating Agents (Linker Attachment) Halogenation->API4

Fig 1: Divergent synthetic functionalization pathways of CAS 122307-33-9 in drug discovery.

Sources

Foundational

Unraveling the Thermal Characteristics of Fluorinated Polymers: A Technical Guide for Researchers

An In-depth Examination of the Methodologies for Determining Thermodynamic Stability and Thermal Transitions of Perfluoropolyethers For Immediate Release This technical guide addresses the complexities surrounding the th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Examination of the Methodologies for Determining Thermodynamic Stability and Thermal Transitions of Perfluoropolyethers

For Immediate Release

This technical guide addresses the complexities surrounding the thermodynamic stability and melting point of the substance associated with CAS number 122307-33-9. Initial investigations reveal a discrepancy in the provided CAS number, with publicly available scientific data predominantly pointing to a related polymeric substance, "1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.," under CAS number 69991-67-9. This latter substance, a type of perfluoropolyether (PFPE), is typically a colorless and odorless liquid.[1][2] As a polymeric material, it does not exhibit a sharp, defined melting point characteristic of crystalline solids. Instead, its thermal behavior is described by properties such as decomposition temperature and glass transition temperature.

This guide will, therefore, focus on the principles and methodologies for evaluating the thermodynamic stability and thermal transitions of such fluorinated polymers, providing researchers, scientists, and drug development professionals with a robust framework for characterization.

The Intrinsic Stability of Fluorinated Polymers

Fluorinated polymers, including perfluoropolyethers, are renowned for their exceptional thermal and chemical stability.[3] This robustness stems from the high bond energy of the carbon-fluorine (C-F) bond. This inherent stability makes them suitable for applications in extreme environments, such as high-temperature lubricants and chemically resistant coatings.[3] The thermodynamic stability of these polymers is a critical parameter for determining their operational limits and degradation pathways.

Characterizing Thermal Properties: Key Methodologies

To rigorously assess the thermal properties of fluorinated polymers, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on thermal stability and phase transitions, respectively.

Thermogravimetric Analysis (TGA) for Determining Thermal Stability

TGA is a fundamental technique for measuring the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. The resulting data provides crucial information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. The desired temperature program is set, typically a linear heating ramp (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition of the material.

  • Data Acquisition: The instrument heats the sample according to the defined program, continuously recording the sample's mass and temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is identified from the peak of the derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis prep1 Weigh 5-10 mg of Polymer Sample prep2 Place in TGA Crucible prep1->prep2 inst1 Purge with Inert Gas (N2) prep2->inst1 inst2 Set Temperature Program inst1->inst2 acq Record Mass vs. Temperature inst2->acq ana Determine Tonset and Tmax acq->ana

Thermogravimetric Analysis (TGA) Experimental Workflow.
Differential Scanning Calorimetry (DSC) for Identifying Thermal Transitions

DSC is a powerful technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the detection of thermal transitions such as the glass transition temperature (Tg), which is a characteristic property of amorphous polymers and the amorphous regions of semi-crystalline polymers. For some polymers, melting (Tm) and crystallization (Tc) temperatures can also be determined.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is programmed with a specific temperature profile, often involving a heat-cool-heat cycle to erase the thermal history of the sample and obtain a clear glass transition. A typical heating/cooling rate is 10-20 °C/min.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition as a step change in the baseline. The Tg is typically determined as the midpoint of this transition.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Acquisition & Analysis prep1_dsc Weigh 5-10 mg of Polymer Sample prep2_dsc Seal in DSC Pan prep1_dsc->prep2_dsc inst1_dsc Set Heat-Cool-Heat Cycle prep2_dsc->inst1_dsc inst2_dsc Use Empty Pan as Reference inst1_dsc->inst2_dsc acq_dsc Record Heat Flow vs. Temperature inst2_dsc->acq_dsc ana_dsc Determine Tg acq_dsc->ana_dsc

Differential Scanning Calorimetry (DSC) Experimental Workflow.

Representative Data for a Fluorinated Polymer

While specific data for a compound with CAS 122307-33-9 is not available, the following table summarizes the type of quantitative data that would be obtained from TGA and DSC analyses of a representative perfluoropolyether.

ParameterTechniqueTypical Value RangeSignificance
Onset Decomposition Temperature (Tonset) TGA350 - 450 °CIndicates the temperature at which significant thermal degradation begins.
Temperature of Maximum Decomposition Rate (Tmax) TGA400 - 500 °CRepresents the temperature at which the polymer degrades most rapidly.
Residual Mass @ 600 °C TGA< 1%Indicates the amount of non-volatile material remaining after decomposition.
Glass Transition Temperature (Tg) DSC-80 to -30 °CCharacterizes the transition from a rigid, glassy state to a more flexible, rubbery state.

Disclaimer: The values presented in this table are illustrative and can vary significantly depending on the specific molecular weight, structure, and purity of the perfluoropolyether.

Conclusion

The characterization of the thermodynamic stability and thermal transitions of fluorinated polymers such as "1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd." requires a nuanced approach that acknowledges their polymeric nature. Standard techniques like TGA and DSC are essential tools for providing the critical data needed to understand the material's behavior at elevated temperatures. This guide provides the foundational knowledge and experimental framework for researchers to confidently assess the thermal properties of these high-performance materials, ensuring their appropriate application in demanding scientific and industrial fields.

References

  • PubChem. 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymerized. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd. National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Electronic and Steric Properties of (5-Bromo-4-methoxypyridin-2-yl)methanol

Foreword Substituted pyridines represent a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Their unique electronic architecture and versatile reactivity make them privileged scaffolds in the des...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

Substituted pyridines represent a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Their unique electronic architecture and versatile reactivity make them privileged scaffolds in the design of novel therapeutics and functional materials.[4][5] This guide focuses on a particularly valuable building block: (5-Bromo-4-methoxypyridin-2-yl)methanol (CAS No: 122307-33-9).[6][7] We will dissect its molecular structure to understand how the specific arrangement of its functional groups—a bromine atom, a methoxy group, and a hydroxymethyl group—dictates its electronic character and spatial properties. This in-depth analysis is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's distinct features for the rational design of complex molecular architectures.

Molecular Architecture and Conformational Dynamics

The foundation of (5-Bromo-4-methoxypyridin-2-yl)methanol's utility lies in its distinct substitution pattern on the pyridine core. The molecule features a bromine atom at the C5 position, a methoxy group at C4, and a hydroxymethyl moiety at C2. This arrangement creates a delicate balance of electronic and steric influences that govern its reactivity and interaction potential.

Caption: Molecular structure of (5-Bromo-4-methoxypyridin-2-yl)methanol with IUPAC numbering.

Conformational flexibility is primarily dictated by rotation around two key single bonds: the C2-CH₂OH bond and the C4-OCH₃ bond. The orientation of the hydroxymethyl group can influence its ability to participate in intramolecular hydrogen bonding with the pyridine nitrogen (N1) or the methoxy oxygen. This seemingly subtle conformational preference can have profound implications for the molecule's crystal packing and its presentation to binding partners like enzyme active sites.

Dissecting the Electronic Landscape

The chemical personality of a molecule is defined by its distribution of electrons. In (5-Bromo-4-methoxypyridin-2-yl)methanol, a sophisticated interplay of inductive and resonance effects from the substituents modulates the electron density of the aromatic ring.

  • Methoxy Group (-OCH₃) at C4: This group exerts a powerful electron-donating effect through resonance (+R effect), where the oxygen's lone pairs delocalize into the pyridine ring.[8] This increases the electron density, particularly at the ortho (C3, C5) and para (C2, C6, relative to the methoxy group) positions. Simultaneously, the oxygen atom exerts a weaker electron-withdrawing inductive effect (-I effect) due to its high electronegativity. The resonance effect is dominant, making the ring more electron-rich than unsubstituted pyridine.

  • Bromine Atom (-Br) at C5: As a halogen, bromine is strongly electronegative and withdraws electron density from the ring via the inductive effect (-I effect). It also possesses lone pairs that can be donated through a weak resonance effect (+R effect), but for halogens beyond the second period, the inductive effect is overwhelmingly dominant.

  • Hydroxymethyl Group (-CH₂OH) at C2: This group is generally considered weakly electron-withdrawing through induction due to the oxygen atom.

The net result is a complex electronic environment. The strong electron-donating methoxy group activates the ring, while the bromine atom deactivates it. This push-pull dynamic is crucial for directing its reactivity in chemical synthesis.

G cluster_effects Electronic Effects on Pyridine Ring cluster_properties Resulting Properties Molecule (5-Bromo-4-methoxypyridin-2-yl)methanol Methoxy C4-Methoxy (-OCH3) Molecule->Methoxy Bromine C5-Bromo (-Br) Molecule->Bromine Hydroxymethyl C2-Hydroxymethyl (-CH2OH) Molecule->Hydroxymethyl Resonance_Donating Electron Donating (Resonance) Methoxy->Resonance_Donating +R (Dominant) Inductive_Withdrawing_Weak Electron Withdrawing (Inductive) Methoxy->Inductive_Withdrawing_Weak -I (Weak) Inductive_Withdrawing_Strong Electron Withdrawing (Inductive) Bromine->Inductive_Withdrawing_Strong -I (Dominant) Inductive_Withdrawing_Weak2 Electron Withdrawing (Inductive) Hydroxymethyl->Inductive_Withdrawing_Weak2 -I (Weak) Reactivity Modulated Reactivity (e.g., Cross-Coupling at C5) Resonance_Donating->Reactivity Nucleophilicity Enhanced Nucleophilicity at Pyridine Nitrogen (N1) Resonance_Donating->Nucleophilicity Inductive_Withdrawing_Strong->Reactivity

Caption: Interplay of electronic effects from substituents on the pyridine core.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[1][9]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. The electron-donating methoxy group is expected to raise the HOMO energy, making the molecule a better nucleophile compared to unsubstituted pyridine.

  • LUMO: The energy of the LUMO indicates the ability to accept electrons. The electron-withdrawing bromine atom will lower the LUMO energy, making the molecule more susceptible to nucleophilic attack under certain conditions.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability and the energy required for electronic excitation (color).[10] The combined substituent effects will fine-tune this gap, influencing its photophysical properties.[1][11]

Spectroscopic Signatures

The electronic environment directly translates to predictable spectroscopic data, which is essential for quality control and structural verification.

Property Predicted Data Rationale
¹H NMR H-3: ~6.8-7.2 ppm (singlet)H-6: ~8.0-8.3 ppm (singlet)-OCH₃: ~3.9-4.1 ppm (singlet)-CH₂OH: ~4.5-4.7 ppm (singlet)-OH: Variable (broad singlet)The methoxy group shields the adjacent H-3 proton, shifting it upfield. The pyridine nitrogen and bromine deshield the H-6 proton, shifting it downfield. Chemical shifts are influenced by the electronic effects of adjacent substituents.[12][13]
¹³C NMR C2, C4, C6: ~150-170 ppmC5: ~105-115 ppmC3: ~110-120 ppm-OCH₃: ~55-60 ppm-CH₂OH: ~60-65 ppmCarbons attached to heteroatoms (N, O) are significantly deshielded and appear downfield. The carbon bearing the bromine (C5) is also shifted due to halogen effects.[12]
Mass Spec. [M]+•: 217/219 (approx. 1:1 ratio)The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), with two peaks of nearly equal intensity separated by 2 Da.

Steric Considerations and Their Impact

Steric properties, or the spatial arrangement of atoms, are just as critical as electronics in determining a molecule's behavior, especially in biological systems or coordination chemistry.

  • Steric Hindrance: The hydroxymethyl group at C2 and the methoxy group at C4 create steric bulk around the pyridine nitrogen and the C3 position. This hindrance can influence the approach of reagents or binding partners. For instance, the coordination of large metal ions to the pyridine nitrogen may be less favorable compared to a less substituted pyridine.[14]

  • Modulation of Reactivity: Steric effects can be strategically employed. The bulk of the substituents can prevent undesirable side reactions at adjacent positions, thereby enhancing the selectivity of reactions at more accessible sites, such as the bromine at C5.[15] For example, in a directed ortho-metalation, the methoxy group can direct lithiation to the C3 position, but the success of a subsequent reaction with a bulky electrophile will be sterically governed.

Synthetic Utility and Key Reactions

(5-Bromo-4-methoxypyridin-2-yl)methanol is not just an object of theoretical study; it is a workhorse intermediate. Its functional groups provide orthogonal reactivity, allowing for sequential and selective modifications.

G Start Pyridine Precursor (e.g., 2-methyl-4-nitropyridine 1-oxide) Step1 Methoxylation Start->Step1 e.g., NaOMe Intermediate1 5-bromo-4-methoxy-2-picoline N-oxide Step1->Intermediate1 e.g., NaOMe Step2 Rearrangement / Acylation Intermediate1->Step2 e.g., Ac₂O Intermediate2 Acetate intermediate Step2->Intermediate2 e.g., Ac₂O Step3 Hydrolysis Intermediate2->Step3 e.g., NaOH/H₂O FinalProduct (5-Bromo-4-methoxypyridin-2-yl)methanol Step3->FinalProduct e.g., NaOH/H₂O

Caption: Generalized synthetic workflow for (5-Bromo-4-methoxypyridin-2-yl)methanol.[7]

Key Reactive Sites:

  • C5-Bromine: This is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.[8]

  • C2-Hydroxymethyl: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.[3]

  • N1-Pyridine Nitrogen: The lone pair on the nitrogen atom allows it to act as a base or a ligand for metal coordination. It can also be oxidized to an N-oxide, which further modifies the electronic properties of the ring.[4]

Experimental Protocols

Trustworthy and reproducible data is paramount. The following protocols provide a framework for the synthesis, characterization, and computational analysis of the title compound.

Protocol 1: Synthesis of (5-Bromo-4-methoxypyridin-2-yl)methanol

This protocol is a representative synthesis adapted from known methodologies for similar pyridine derivatives.[7]

  • N-Oxide Rearrangement: To a solution of 5-bromo-4-methoxy-2-picoline N-oxide (1.0 eq) in acetic anhydride (5-10 volumes), heat the mixture at reflux (approx. 140°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Hydrolysis: After cooling, carefully quench the reaction mixture by slowly adding it to ice water. Neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Saponification: Dissolve the crude acetate intermediate in a mixture of methanol and aqueous sodium hydroxide (2M). Stir at room temperature for 1-3 hours until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Purification: Neutralize the reaction mixture with dilute HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure (5-Bromo-4-methoxypyridin-2-yl)methanol.

Protocol 2: Spectroscopic Characterization (NMR)

This protocol ensures high-quality data for structural confirmation.[12]

  • Sample Preparation: Accurately weigh 5-10 mg of purified (5-Bromo-4-methoxypyridin-2-yl)methanol. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm).

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024-4096) will be necessary due to the low natural abundance of the ¹³C isotope. Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm).

Protocol 3: Computational Analysis Workflow (DFT)

This workflow provides theoretical insight into the molecule's properties.[9][16]

  • Structure Preparation: Build the 3D structure of (5-Bromo-4-methoxypyridin-2-yl)methanol using molecular modeling software (e.g., Avogadro).

  • Geometry Optimization: Perform a geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy conformation.[9]

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Property Calculation: Perform single-point energy calculations on the optimized structure to determine electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential (MEP).

  • Data Analysis: Analyze the output files to extract quantitative data and visualize molecular orbitals and MEP maps.

Conclusion and Future Outlook

(5-Bromo-4-methoxypyridin-2-yl)methanol is a quintessential example of a highly functionalized chemical building block. Its properties are governed by a sophisticated balance of electron-donating and electron-withdrawing substituents, which in turn control its reactivity and intermolecular interactions. The strategic placement of the bromine atom, methoxy group, and hydroxymethyl group provides three distinct and chemically orthogonal handles for synthetic elaboration. This makes it an exceptionally valuable intermediate for constructing complex molecules in drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies.[3][5] A thorough understanding of its electronic and steric characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.

References

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • (5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol - Chemical Substance Information. NextSDS. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. National Center for Biotechnology Information. [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • The Chemistry of Pyridine: Understanding 3-Bromo-2-methoxy-4-methylpyridine as a Versatile Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Electronic Properties of 4-Substituted Pyridines and - Amanote Research. Amanote Research. [Link]

  • (5-Bromo-4-methoxypyridin-2-yl)methanol | 122307-33-9. J&K Scientific. [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions (RSC Publishing). [Link]

  • Cas 122307-33-9,2-PyridineMethanol, 5-broMo-4-Methoxy-. lookchem. [Link]

  • (5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol. PubChemLite. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169. PubChem. [Link]

  • Stereo effects for efficient synthesis of orange-red multiple resonance emitters centered on a pyridine ring - PMC. National Center for Biotechnology Information. [Link]

  • Tailored Manganese-Catalyzed Enantioconvergent Hydrophosphination to Access Remote P,C-Stereogenic Phosphines. American Chemical Society. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • COMMUNICATION. DR-NTU. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry - Vensel Publications. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Selective Oxidation of (5-Bromo-4-methoxypyridin-2-yl)methanol to 5-Bromo-4-methoxypyridine-2-carboxaldehyde

Abstract This document provides a comprehensive guide for the selective oxidation of the primary alcohol, (5-Bromo-4-methoxypyridin-2-yl)methanol, to the corresponding aldehyde, 5-Bromo-4-methoxypyridine-2-carboxaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of the primary alcohol, (5-Bromo-4-methoxypyridin-2-yl)methanol, to the corresponding aldehyde, 5-Bromo-4-methoxypyridine-2-carboxaldehyde. Pyridinecarboxaldehydes are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, necessitating robust and high-yielding synthetic routes.[1] This application note details three widely applicable and mild oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation. Each protocol is presented with an in-depth explanation of the underlying mechanism, experimental setup, safety considerations, and workup procedures, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Substituted Pyridinecarboxaldehydes

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The formyl group of a pyridinecarboxaldehyde is a versatile chemical handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to construct more complex molecular architectures. The target molecule, 5-Bromo-4-methoxypyridine-2-carboxaldehyde, possesses a unique substitution pattern with a bromine atom and a methoxy group, which can be further functionalized, making it a valuable building block in discovery chemistry.

The challenge in the synthesis of this and similar electron-rich heterocyclic aldehydes lies in the selective oxidation of the primary alcohol without over-oxidation to the carboxylic acid or side reactions involving the sensitive pyridine ring. The methods presented herein are chosen for their documented mildness and high chemoselectivity.[2][3]

Comparative Analysis of Recommended Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, scale, and available laboratory equipment. For the oxidation of (5-Bromo-4-methoxypyridin-2-yl)methanol, a substrate with an electron-donating methoxy group and a halogen, mild conditions are paramount to prevent side reactions.

Oxidation Method Oxidizing Agent Key Advantages Key Disadvantages Typical Conditions
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild, neutral pH, short reaction times, high yields, simple workup, high functional group tolerance.[3][4]Potentially explosive nature of DMP, relatively high cost for large-scale synthesis.[3]Room temperature in chlorinated solvents (e.g., DCM).[3]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineMild, avoids heavy metals, wide functional group tolerance, byproducts are volatile.[2][5]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, evolution of toxic CO and CO₂ gases.[5][6]Low temperature (-78 °C) in chlorinated solvents (e.g., DCM).[2]
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Heterogeneous (easy workup by filtration), mild, selective for activated alcohols (e.g., benzylic, allylic, and heterocyclic).[7]Requires a large excess of reagent, reactivity can be variable depending on the activity of the MnO₂.[8]Room temperature or elevated temperatures in various solvents (e.g., DCM, Chloroform, Ethyl Acetate).[9]

For the target substrate, (5-Bromo-4-methoxypyridin-2-yl)methanol, all three methods are viable. The pyridine-2-methanol moiety is considered an "activated" alcohol, making it susceptible to oxidation by MnO₂.[7] The electron-rich nature of the ring system suggests that milder methods like DMP and Swern oxidation would also be highly effective while preserving the electronic integrity of the molecule.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is often the method of choice for small to medium-scale syntheses due to its operational simplicity and mild reaction conditions.[3][4]

The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent, followed by an intramolecular elimination facilitated by another acetate ion acting as a base.[3]

DMP_Mechanism Substrate (5-Bromo-4-methoxypyridin-2-yl)methanol Intermediate Diacetoxyalkoxyperiodinane Intermediate Substrate->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane (DMP) Product 5-Bromo-4-methoxypyridine-2-carboxaldehyde Intermediate->Product - Iodinane - Acetic Acid Byproducts Iodinane + Acetic Acid

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

  • To a solution of (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (to reduce the iodine byproduct). Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Swern Oxidation

The Swern oxidation is another excellent method for the mild oxidation of primary alcohols to aldehydes, particularly suitable when avoiding heavy metal reagents is desired.[2][5]

This reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly reactive electrophilic sulfur species. The alcohol adds to this species, and subsequent deprotonation by a hindered base (triethylamine) leads to the formation of the aldehyde.[5]

Swern_Workflow cluster_activation Activation (-78 °C) cluster_oxidation Oxidation & Elimination cluster_workup Workup DMSO DMSO ActiveSpecies Electrophilic Sulfur Species DMSO->ActiveSpecies OxalylChloride Oxalyl Chloride OxalylChloride->ActiveSpecies Substrate (5-Bromo-4-methoxypyridin-2-yl)methanol ActiveSpecies->Substrate Alkoxysulfonium Alkoxysulfonium Intermediate Substrate->Alkoxysulfonium Product Aldehyde Product Alkoxysulfonium->Product Base Triethylamine (TEA) Base->Product Quench Quench Reaction Product->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: Workflow for the Swern Oxidation.

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (TEA, 5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

This heterogeneous oxidation is particularly effective for activated alcohols and offers a straightforward workup.[7] The reactivity of MnO₂ can vary, so using a freshly activated or high-quality commercial source is recommended.[8]

The oxidation with MnO₂ is believed to occur on the surface of the reagent. The alcohol is adsorbed onto the surface, and a radical-mediated hydrogen abstraction process leads to the formation of the aldehyde, which is then desorbed.

MnO2_Oxidation Substrate (5-Bromo-4-methoxypyridin-2-yl)methanol Adsorbed Surface-Adsorbed Complex Substrate->Adsorbed Adsorption MnO2 Activated MnO₂ (solid) MnO2->Adsorbed Product Aldehyde Product Adsorbed->Product Oxidation & Desorption

Caption: Simplified schematic of MnO₂ oxidation.

  • To a solution of (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as DCM or chloroform (approx. 0.05 M), add activated manganese dioxide (5-10 eq by weight).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.

  • Upon completion, remove the MnO₂ by filtration through a pad of Celite®.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography.

Characterization of the Product

The final product, 5-Bromo-4-methoxypyridine-2-carboxaldehyde, is expected to be a solid.[10] Characterization should be performed using standard analytical techniques.

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet at approximately δ 9.5-10.5 ppm. The aromatic protons and the methoxy protons will have characteristic shifts.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 190-195 ppm.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for a compound containing one bromine atom.

  • TLC: The product will have a higher Rf value than the starting alcohol in a suitable solvent system (e.g., hexane/ethyl acetate).

Safety and Handling of Reagents

  • Dess-Martin Periodinane (DMP): An oxidizing solid. Keep away from combustible materials.[11][12] It can be shock-sensitive and potentially explosive, especially if impure.[13] Handle with care and store in a cool, dry place.[14]

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases.[15] Handle only in a fume hood with appropriate PPE.[16][17]

  • Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin. Wear appropriate gloves.

  • Manganese Dioxide (MnO₂): An oxidizer. Avoid contact with combustible materials.[18] Inhalation of dust can be harmful.[19] Store in a cool, dry, well-ventilated area.[20][21]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 12). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 7). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Irwin Aggregates. (n.d.). Manganese Dioxide Safety Data Sheet. Retrieved from [Link]

  • J&K Scientific. (n.d.). (5-Bromo-4-methoxypyridin-2-yl)methanol | 122307-33-9. Retrieved from [Link]

  • Loba Chemie. (n.d.). OXALYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • Noah Technologies Corporation. (n.d.). MANGANESE DIOXIDE Material Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Retrieved from [Link]

  • Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (1966). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry, 31(2), 615–616.
  • PubChemLite. (n.d.). (5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol (C8H10BrNO2). Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]

  • Wikipedia contributors. (2024, February 26). Swern oxidation. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]

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Application

Buchwald-Hartwig amination conditions for (5-Bromo-4-methoxypyridin-2-yl)methanol

Application Note: Buchwald-Hartwig Amination of (5-Bromo-4-methoxypyridin-2-yl)methanol Executive Summary The Buchwald-Hartwig amination of highly functionalized heteroaryl halides remains a cornerstone of modern drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Buchwald-Hartwig Amination of (5-Bromo-4-methoxypyridin-2-yl)methanol

Executive Summary

The Buchwald-Hartwig amination of highly functionalized heteroaryl halides remains a cornerstone of modern drug development. However, the cross-coupling of (5-Bromo-4-methoxypyridin-2-yl)methanol presents a triad of distinct chemoselectivity and reactivity challenges: a Lewis-basic pyridine nitrogen, an unprotected primary hydroxyl group, and an electron-donating methoxy substituent. This application note details field-proven, self-validating protocols to achieve high-yielding C–N bond formation while bypassing the need for protecting group chemistry.

Mechanistic Rationale & Substrate Analysis

To design a robust catalytic system, we must first deconstruct the specific electronic and steric liabilities of the substrate:

  • The Pyridine Nitrogen (Catalyst Poisoning): The basic nitrogen at the 1-position of the pyridine ring is a strong σ-donor. It can readily coordinate to the active Pd(0) or Pd(II) species, forming stable, off-cycle resting states that halt the catalytic cycle and lead to the precipitation of palladium black[1].

  • The Free Hydroxyl Group (Chemoselectivity): The primary alcohol at the 2-position (pKa ~15.5) is highly susceptible to deprotonation by strong alkoxide bases (e.g., NaOtBu or KOtBu). Alkoxide formation not only risks competitive O-arylation but can also displace the phosphine ligand on the metal center, leading to rapid catalyst decomposition[2].

  • The Ortho-Methoxy Group (Electronic Deactivation): The methoxy group at the 4-position is strongly electron-donating via resonance. This increases the electron density at the adjacent C5-Br bond, raising the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the aryl halide bond.

The Causality of Reagent Selection: To overcome these barriers, the protocol utilizes BrettPhos (a highly bulky, electron-rich biaryl monophosphine ligand) and Cs₂CO₃ (a mild, insoluble inorganic base). The extreme steric bulk of BrettPhos prevents the pyridine nitrogen from coordinating to the palladium center. Simultaneously, its electron-rich nature accelerates the challenging oxidative addition into the deactivated C-Br bond. Cs₂CO₃ is basic enough to facilitate the deprotonation of the coordinated amine during the catalytic cycle, but its limited solubility and milder pKa prevent the bulk deprotonation of the free hydroxyl group, ensuring strict chemoselectivity for N-arylation[1].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)Br Pd0->OxAdd Substrate Addition (Rate limited by 4-OMe) AmineBind Amine Binding & Deprotonation L-Pd(II)(Ar)(NR2) OxAdd->AmineBind Amine + Cs2CO3 Poison1 Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison1 Suboptimal Ligand (e.g., PPh3) RedElim Reductive Elimination Product Formation AmineBind->RedElim Poison2 Side Reaction (O-Arylation via Alkoxide) AmineBind->Poison2 Strong Base (e.g., NaOtBu) RedElim->Pd0 Product Release

Fig 1. Catalytic cycle of the amination highlighting off-cycle resting states and chemoselectivity pitfalls.

Quantitative Data: Condition Screening

The following table summarizes the quantitative optimization data, demonstrating the causal relationship between ligand/base selection and reaction success.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)Selectivity (N:O)
1Pd₂(dba)₃BINAPNaOtBuToluene90< 10N/A (Decomp.)
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1004595:5
3Pd(OAc)₂RuPhosK₃PO₄t-AmOH1007898:2
4 Pd₂(dba)₃ BrettPhos Cs₂CO₃ 1,4-Dioxane 100 > 95 > 99:1

Note: Entry 1 failed due to base-induced substrate degradation and catalyst poisoning. Entry 4 provides the optimal balance of steric protection and mild basicity.

Experimental Workflows & Protocols

Depending on the nucleophilicity of the coupling amine, two distinct workflows can be deployed. Route A is the preferred, atom-economical direct amination. Route B is a fail-safe protection strategy reserved for highly deactivated or sterically hindered anilines.

Workflow Start (5-Bromo-4-methoxypyridin-2-yl)methanol Decision Amine Type? Start->Decision RouteA Route A: Direct Amination (Protecting-Group-Free) Decision->RouteA High Nucleophilicity (Alkylamines/Anilines) RouteB Route B: Protection Strategy (TBS Protection) Decision->RouteB Low Nucleophilicity (Deactivated Amines) CondA Pd2(dba)3, BrettPhos Cs2CO3, 1,4-Dioxane 100 °C RouteA->CondA CondB 1. TBS-Cl, Imidazole 2. Pd(OAc)2, BINAP, NaOtBu 3. TBAF Deprotection RouteB->CondB

Fig 2. Decision tree for selecting the appropriate experimental workflow based on amine nucleophilicity.

Route A: Direct Amination Protocol (Protecting-Group-Free)

This protocol is a self-validating system; the visual cues and specific workup steps inherently confirm the success of the catalytic cycle.

Materials:

  • (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol% = 5 mol% Pd)

  • BrettPhos (0.06 equiv, 6 mol%)

  • Cs₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox or Schlenk line): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos. Add 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • In-Process Control (IPC): The solution will transition from deep purple/red (Pd₂(dba)₃) to a dark brownish-orange, indicating the successful formation of the active L-Pd(0) species.

  • Substrate Addition: Add the (5-Bromo-4-methoxypyridin-2-yl)methanol, the amine, and the finely powdered Cs₂CO₃ to the reaction vessel. Wash the walls of the tube with the remaining 3.0 mL of 1,4-dioxane.

  • Degassing (Critical Step): Seal the tube with a septum. Sparging the mixture with ultra-pure Argon for 10 minutes is mandatory. Oxygen irreversibly oxidizes the electron-rich BrettPhos-Pd(0) complex to an inactive Pd(II) state.

  • Heating: Replace the septum with a Teflon screw-cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 16 hours.

  • Reaction Monitoring: Cool to room temperature. Sample 10 µL of the mixture, dilute in LC-MS grade MeCN, and filter.

    • Self-Validation: LC-MS should show complete consumption of the starting mass (m/z 218/220) and the appearance of the product mass. The absence of palladium black precipitate on the vessel walls confirms catalyst longevity.

  • Acid-Base Extraction (Purification): Filter the crude mixture through a short pad of Celite to remove inorganic salts and Pd residues, washing with EtOAc (20 mL). Transfer the filtrate to a separatory funnel and extract with 1M HCl (2 x 15 mL).

    • Causality: The basic aminopyridine product moves into the aqueous layer, while neutral impurities (unreacted aryl halide, BrettPhos oxide) remain in the organic layer.

  • Isolation: Basify the combined aqueous acidic layers to pH 10 using 2M NaOH. Extract the milky aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure product.

References

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL:[Link]

  • Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide Source: Tetrahedron URL:[Link]

Sources

Method

Application Note: Advanced Late-Stage Functionalization of CAS 122307-33-9 for the Synthesis of Next-Generation Targeted Therapeutics

Executive Summary & Molecular Rationale The development of novel Active Pharmaceutical Ingredients (APIs)—particularly targeted kinase inhibitors and advanced anti-infectives—relies heavily on versatile, multi-functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The development of novel Active Pharmaceutical Ingredients (APIs)—particularly targeted kinase inhibitors and advanced anti-infectives—relies heavily on versatile, multi-functional building blocks. CAS 122307-33-9 , chemically identified as (5-bromo-4-methoxypyridin-2-yl)methanol (Molecular Weight: 218.05 g/mol )[1], serves as a highly privileged scaffold in modern medicinal chemistry.

This pyridine derivative possesses three orthogonal reactive sites that allow for precise, sequential functionalization:

  • The C5-Bromide: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular framework[2].

  • The C2-Hydroxymethyl Group: A primary alcohol that can be selectively activated (via halogenation or sulfonation) to serve as an electrophilic center for nucleophilic displacement, enabling the attachment of complex pharmacophores like benzimidazoles or anilines.

  • The C4-Methoxy Group: An electronic modulator that fine-tunes the basicity of the pyridine nitrogen and can, under specific harsh conditions, be demethylated to yield a pyridinol for further hydrogen-bond donor interactions.

This guide outlines a validated, self-consistent synthetic strategy for utilizing CAS 122307-33-9 in the preparation of complex API scaffolds, detailing the causality behind each experimental choice to ensure maximum yield, chemoselectivity, and operational safety.

Retrosynthetic Strategy & Mechanistic Causality

When designing a synthetic route from CAS 122307-33-9, the sequence of operations is critical to avoid unwanted side reactions.

The Causality of Sequence: We mandate that the Palladium-catalyzed C5 cross-coupling is performed prior to the activation of the C2-hydroxymethyl group. If the C2-alcohol is converted to a chloride first, the resulting 2-(chloromethyl)pyridine becomes a highly reactive alkylating agent. Under the basic and transition-metal-rich conditions of a Suzuki coupling, this benzylic-like C-Cl bond is prone to premature oxidative addition by Pd(0) or unwanted competitive hydrolysis. By leaving the C2-hydroxyl intact during the Suzuki coupling, it acts as a natural, atom-economical protecting group. Modern biphasic Suzuki conditions are highly tolerant of free primary alcohols[3].

Workflow A CAS 122307-33-9 (Starting Material) B Suzuki-Miyaura Cross-Coupling (C5) A->B Pd(dppf)Cl2 Aryl-B(OH)2 C Hydroxyl Activation (SOCl2, C2) B->C SOCl2, DCM 0 °C to RT D N-Alkylation (API Assembly) C->D Nucleophile Cs2CO3 E Final API Core (Kinase Inhibitor) D->E Purification

Synthetic workflow for API assembly from CAS 122307-33-9.

Reaction Optimization Data

The C4-methoxy group donates electron density into the pyridine ring via resonance, which can slightly increase the activation energy required for the oxidative addition of Pd(0) into the adjacent C5-Br bond. To overcome this, the choice of catalyst and ligand is paramount. Heterogeneous and homogeneous Pd catalysts have been evaluated for bromopyridine couplings[4]. Below is the optimization data for the C5-arylation of CAS 122307-33-9.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O801245Monodentate ligand leads to rapid catalyst deactivation by pyridine N-coordination.
2Pd(OAc)2 / SPhosK3PO4Toluene/H2O100872Bulky ligand improves oxidative addition, but solubility of the alcohol is suboptimal.
3Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 90 5 94 Optimal. Bidentate ligand resists N-coordination; biphasic system ensures boronate formation.
4Pd/C (Heterogeneous)K2CO3EtOH/H2O802461Sluggish kinetics due to steric hindrance at the heterogeneous solid-liquid interface.

Validated Experimental Protocols

The following protocols represent a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at each step.

Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce the primary aryl/heteroaryl pharmacophore at the C5 position.

  • Preparation: In an oven-dried Schlenk flask, combine CAS 122307-33-9 (1.0 eq, 10 mmol), the desired arylboronic acid (1.2 eq, 12 mmol), and K2CO3 (2.5 eq, 25 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.5 mmol). Causality: The dppf ligand's large bite angle accelerates the rate-limiting reductive elimination step and prevents the pyridine nitrogen from poisoning the palladium center.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL). Purge the system with Argon for 10 minutes. Causality: Water is strictly required to convert the boronic acid into the highly nucleophilic trihydroxyborate anion, which is the active species for transmetalation[3].

  • Reaction: Heat the mixture to 90 °C under Argon for 5 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (CAS 122307-33-9) typically elutes at Rf = 0.4. The reaction is complete when this spot disappears, replaced by a highly UV-active product spot (Rf ~0.25-0.30).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Activation of the C2-Hydroxymethyl Group (Chlorination)

Objective: Convert the stable primary alcohol into a reactive electrophile for API scaffold assembly.

  • Preparation: Dissolve the C5-aryl intermediate from Step 4.1 (1.0 eq, 8 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under an Argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add Thionyl Chloride (SOCl2) (1.5 eq, 12 mmol) dropwise over 10 minutes. Causality: SOCl2 is chosen over PBr3 because the byproducts (SO2 and HCl) are gaseous, driving the reaction to completion via Le Chatelier's principle and leaving no heavy-metal residues that could interfere with downstream biological assays.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint: The evolution of gas (HCl/SO2) will be visually apparent. TLC (Hexanes:EtOAc 1:1) will show the disappearance of the polar alcohol and the appearance of a less polar, fast-moving spot (Rf ~0.6).

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO3 at 0 °C until gas evolution ceases. Extract with DCM (2 × 30 mL). Dry over Na2SO4 and concentrate. Critical Note: The resulting 2-(chloromethyl)pyridine derivative is prone to dimerization/degradation. Use it immediately in the next step without further purification.

API Scaffold Assembly via N-Alkylation

Objective: Couple the activated pyridine with a nitrogenous heterocycle (e.g., a substituted benzimidazole) to form the final API core.

  • Preparation: Dissolve the crude chlorinated intermediate (1.0 eq) and the target nucleophile (e.g., substituted benzimidazole, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

  • Base Addition: Add Cesium Carbonate (Cs2CO3) (2.0 eq). Causality: The large, soft cesium cation weakly coordinates to the carbonate anion, resulting in a highly "naked" and reactive carbonate that preferentially deprotonates the nucleophile, driving exclusive N-alkylation over O-alkylation or side reactions.

  • Reaction: Stir at 60 °C for 12 hours.

  • Workup & Isolation: Pour the reaction mixture into ice-cold water (5 volumes). The sudden change in polarity will force the highly hydrophobic API core to precipitate. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure API intermediate.

Pharmacological Context & Target Engagement

Derivatives synthesized from CAS 122307-33-9 are frequently utilized in the development of targeted kinase inhibitors (e.g., targeting mutant EGFR in non-small cell lung cancer). The C5-aryl group occupies the hydrophobic pocket of the kinase ATP-binding site, while the pyridine nitrogen and C4-methoxy oxygen serve as critical hydrogen-bond acceptors for the hinge region residues of the kinase.

Pathway API Synthesized API (EGFR Inhibitor) EGFR EGFR (Mutant) API->EGFR Inhibits (ATP-competitive) PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes

Mechanism of action: API-mediated inhibition of the mutant EGFR signaling cascade.

By effectively shutting down the autophosphorylation of EGFR, the downstream PI3K/AKT/mTOR signaling cascade is halted, leading to cell cycle arrest and apoptosis in oncogene-addicted tumor cells.

References

  • LookChem - Cas 122307-33-9, 2-PyridineMethanol, 5-broMo-4-Methoxy- Properties and Usage.
  • National Institutes of Health (PubChem) - (5-Bromo-4-methoxypyridin-2-yl)methanol | C7H8BrNO2 | CID 14402958.
  • Vapourtec Ltd. - Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst.
  • Arkivoc - Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

Sources

Application

Advanced Functionalization Strategies for (5-Bromo-4-methoxypyridin-2-yl)methanol in Targeted Drug Discovery

Introduction & Mechanistic Rationale (5-Bromo-4-methoxypyridin-2-yl)methanol (CAS: 122307-33-9) is a highly versatile, multi-functional heterocyclic building block frequently utilized in the synthesis of advanced therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(5-Bromo-4-methoxypyridin-2-yl)methanol (CAS: 122307-33-9) is a highly versatile, multi-functional heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including ALK inhibitors (e.g., Envonalkib)[1], mTOR inhibitors[2], and TRPC6 ion channel modulators[3].

The strategic value of this scaffold lies in its three distinct functional handles, each requiring precise mechanistic control to manipulate selectively:

  • C5-Bromo Group: Serves as the primary site for transition-metal-catalyzed cross-coupling (C-C and C-N bond formation). However, the electron-donating resonance effect of the adjacent C4-methoxy group increases the electron density of the pyridine ring. This electronic enrichment inherently slows down the oxidative addition of Palladium(0) into the C-Br bond, necessitating highly active catalyst systems (e.g., XPhos Pd G2 or elevated temperatures with Pd(PPh3)4)[2],[1].

  • C4-Methoxy Group: Acts as an electronic modulator and a potential hydrogen-bond acceptor in drug-target interactions. It is generally stable under standard cross-coupling conditions but can be cleaved to a pyridinol under harsh acidic conditions (e.g., BBr3).

  • C2-Hydroxymethyl Group: Provides a critical vector for late-stage derivatization. Because it is an unprotected primary alcohol, it dictates the choice of base in cross-coupling reactions. Strong, nucleophilic bases (like NaOtBu) must be avoided to prevent alkoxide formation, which can lead to catalyst poisoning, poor solubility, or unwanted etherification.

Workflow SM (5-Bromo-4-methoxypyridin-2-yl)methanol C5_CC Suzuki-Miyaura (C5 C-C Bond) SM->C5_CC Pd(PPh3)4, Cs2CO3 Boronic Acid C5_CN Buchwald-Hartwig (C5 C-N Bond) SM->C5_CN RuPhos Pd G2, K3PO4 Amine C2_Ox Oxidation (C2 Aldehyde/Acid) SM->C2_Ox DMP DCM

Caption: Divergent functionalization pathways for (5-Bromo-4-methoxypyridin-2-yl)methanol.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary functionalization workflows discussed in this application note.

Reaction TypeTarget BondCatalyst / OxidantBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura C5 (C-C)Pd(PPh3)4 (10 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (5:1)90–10065–85%
Buchwald-Hartwig C5 (C-N)RuPhos Pd G2 (5 mol%)K₃PO₄ (2.0 eq)t-Amyl Alcohol80–9050–75%
Alcohol Oxidation C2 (C=O)Dess-Martin PeriodinaneN/ADichloromethane (DCM)0 to 25>90%

Experimental Protocols

Protocol A: C5 Suzuki-Miyaura Cross-Coupling

This protocol leverages the robust Pd(PPh3)4 catalyst and a mild inorganic base (Cs₂CO₃) in a biphasic solvent system. This specific combination has been validated in the synthesis of complex biaryl systems, such as the ALK inhibitor Envonalkib, where the C2-substituent and C4-methoxy groups must remain intact[1]. The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

Reagents:

  • (5-Bromo-4-methoxypyridin-2-yl)methanol: 1.0 mmol (218.05 mg)[4]

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester: 1.2 mmol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]: 0.1 mmol (115 mg, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃): 2.0 mmol (651 mg)

  • 1,4-Dioxane (Anhydrous): 10 mL

  • Deionized Water (Degassed): 2 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-4-methoxypyridin-2-yl)methanol, the boronic acid/ester, and Cs₂CO₃.

  • Degassing: Add 1,4-dioxane and water. Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of inert gas. Seal the flask.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 100 °C for 12–16 hours with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system[1].

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition Complex Pd(II)(Ar)(Br) Pd0->OA Substrate Addition (Rate-limiting due to C4-OMe) TM Transmetalation Complex Pd(II)(Ar)(Ar') OA->TM Ar'-B(OH)2 + Base TM->Pd0 Reductive Elimination (Product Release)

Caption: Pd-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition step.

Protocol B: C5 Buchwald-Hartwig Amination

Forming a C-N bond at the electron-rich 5-position requires a highly active, sterically demanding ligand to force reductive elimination. RuPhos Pd G2 is ideal for coupling secondary amines. To prevent the deprotonation of the C2-hydroxymethyl group, K₃PO₄ is selected over stronger alkoxide bases.

Reagents:

  • (5-Bromo-4-methoxypyridin-2-yl)methanol: 1.0 mmol

  • Secondary Amine (e.g., morpholine or piperazine derivative): 1.2 mmol

  • RuPhos Pd G2: 0.05 mmol (38.8 mg, 5 mol%)

  • Potassium Phosphate tribasic (K₃PO₄, finely milled): 2.0 mmol (424 mg)

  • t-Amyl Alcohol (Anhydrous): 5 mL

Step-by-Step Methodology:

  • Assembly: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a sealed tube with the pyridine substrate, K₃PO₄, and RuPhos Pd G2.

  • Solvent & Amine Addition: Add anhydrous t-amyl alcohol followed by the secondary amine. Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the reaction mixture at 85 °C for 16 hours. The use of t-amyl alcohol provides a highly polar, non-nucleophilic environment that stabilizes the transition states without participating in side reactions.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM, 20 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH gradient containing 1% Et₃N to prevent streaking of the basic amine product).

Protocol C: C2-Hydroxymethyl Oxidation to Aldehyde

The C2-hydroxymethyl group is perfectly positioned for conversion into an aldehyde, enabling subsequent reductive aminations or Wittig olefination. Dess-Martin Periodinane (DMP) is the reagent of choice due to its mild nature, high chemoselectivity, and avoidance of aqueous workups that might complicate the isolation of water-soluble pyridine-aldehydes.

Reagents:

  • (5-Bromo-4-methoxypyridin-2-yl)methanol: 1.0 mmol

  • Dess-Martin Periodinane (DMP): 1.15 mmol (487 mg)

  • Sodium Bicarbonate (NaHCO₃): 2.0 mmol (168 mg) - Added to buffer the reaction and prevent acid-catalyzed side reactions.

  • Dichloromethane (Anhydrous): 10 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous DCM in a round-bottom flask under nitrogen. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add NaHCO₃, followed by the portion-wise addition of DMP over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5–2 hours. Monitor completion via TLC (UV active).

  • Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (reduces unreacted DMP and byproducts).

  • Extraction: Separate the organic layer, extract the aqueous layer once with DCM (10 mL), dry the combined organics over Na₂SO₄, and concentrate. The resulting 5-bromo-4-methoxypicolinaldehyde is typically pure enough (>95%) for immediate downstream use without chromatography.

References

  • Envonalkib - New Drug Approvals Source: newdrugapprovals.org URL:[1]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • INHIBITORS OF TRPC6 - European Patent Office - EP 3700902 B1 Source: googleapis.com URL:[3]

  • (5-Bromo-4-Methoxypyridin-2-Yl)Methanol - Product Information Source: aaronchem.com URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of (5-Bromo-4-methoxypyridin-2-yl)methanol during cross-coupling

Introduction This guide provides in-depth troubleshooting strategies and mechanistic insights for researchers encountering undesired debromination during palladium-catalyzed cross-coupling reactions of (5-Bromo-4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth troubleshooting strategies and mechanistic insights for researchers encountering undesired debromination during palladium-catalyzed cross-coupling reactions of (5-Bromo-4-methoxypyridin-2-yl)methanol. The presence of an electron-deficient pyridine ring, coupled with a potentially coordinating hydroxymethyl group, makes this substrate particularly susceptible to hydrodebromination, a common side reaction that reduces the yield of the desired product.[1][2] This document outlines systematic approaches to diagnose and mitigate this issue.

Troubleshooting Guide: Rapid Diagnosis & Solutions

This section is designed for quick problem-solving at the bench.

Q1: My primary side-product is (4-methoxypyridin-2-yl)methanol (debrominated starting material). What is the first parameter I should change?

A1: Your first point of intervention should be the catalyst/ligand system . The electronic and steric properties of the phosphine ligand are critical in steering the reaction away from the debromination pathway.[1][2]

  • Problem: Standard ligands like PPh₃ may not be sufficient. The reaction using Pd(PPh₃)₄ often requires elevated temperatures, which can promote debromination.[1][3]

  • Solution: Switch to a more robust, electron-rich, and sterically hindered phosphine ligand. These ligands are known to accelerate the desired reductive elimination step, outcompeting the hydrodebromination pathway.[2]

    • Primary Recommendation: Biarylphosphine ligands such as SPhos or XPhos are excellent starting points.[4][5] They form highly active catalysts that can operate at lower temperatures.[4][6]

    • Alternative: If biarylphosphine ligands are not available, consider other bulky, electron-rich ligands like P(t-Bu)₃.[7]

Q2: I've changed my ligand, but debromination is still significant. What should I investigate next?

A2: The choice of base and solvent is the next critical parameter set. The hydroxymethyl group on your substrate is acidic and can act as a proton source, facilitating debromination. Furthermore, certain bases and solvents can generate palladium-hydride (Pd-H) species, which are the primary culprits in this side reaction.[3][8]

  • Base Selection:

    • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can promote side reactions.[1]

    • Good Starting Point: Milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are generally preferred.[1][9] K₃PO₄ is often effective in Suzuki couplings involving challenging substrates.[7][10]

  • Solvent Selection:

    • Prefer Aprotic Solvents: Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF to minimize potential proton sources.[1][3]

    • Use Caution with DMF/Alcohols: Solvents like DMF can decompose at high temperatures to generate hydride sources. Alcohols can also directly generate Pd-H species.[3][11] If an aqueous system is needed for a Suzuki coupling, use a minimal amount of degassed water with an aprotic solvent like dioxane (e.g., 4:1 dioxane/water).[7][9]

Q3: I've optimized the catalyst, base, and solvent, but still observe debromination. Are there other factors?

A3: Yes. Temperature and reaction time are key kinetic factors.

  • Problem: High temperatures increase the rate of most reactions, including the undesired debromination pathway.[1][3]

  • Solution:

    • Lower the Temperature: With a highly active catalyst system (e.g., Pd(OAc)₂/SPhos), it is often possible to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1]

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as prolonged heating can lead to product decomposition and increased side-product formation.[9]

Summary Table of Recommended Condition Adjustments
ParameterStandard/Problematic ConditionRecommended AdjustmentRationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos .[4]Promotes faster C-C bond formation, outcompeting debromination. Allows lower reaction temperatures.[2]
Base Strong bases (NaOH, KOH) or alkoxides.Milder inorganic bases like K₃PO₄ or Cs₂CO₃ .[1]Minimizes side reactions and reduces the chance of generating hydride species.[3]
Solvent Protic solvents (alcohols) or reducible solvents (DMF).Anhydrous, degassed aprotic solvents like 1,4-Dioxane or Toluene .[1][11]Reduces the availability of proton/hydride sources that lead to debromination.[3]
Temperature >100 °C80-100 °C .Debromination is often favored at higher temperatures; a more active catalyst allows for milder conditions.[1]

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q4: Why is (5-Bromo-4-methoxypyridin-2-yl)methanol so prone to debromination?

A4: There are two primary reasons rooted in the substrate's structure:

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which makes the C-Br bond highly susceptible to oxidative addition by the palladium catalyst. However, this also makes the ring more vulnerable to side reactions.[12] The nitrogen atom can also coordinate to the palladium center, altering its reactivity.[8][9]

  • The Hydroxymethyl Group (-CH₂OH): This functional group is the main complicating factor. The alcoholic proton is acidic and can be deprotonated by the base. This can either provide a proton source for protonolysis of a key intermediate or the resulting alkoxide can interact with the catalyst, influencing the reaction pathway.[1]

Q5: What is the chemical mechanism of debromination?

A5: The most accepted mechanism for debromination (hydrodehalogenation) involves the formation of a palladium-hydride (Pd-H) species.[3][8] This Pd-H intermediate can intercept the main catalytic cycle. Instead of the desired cross-coupling partner, a hydride is delivered to the pyridine ring, resulting in the debrominated product.

dot digraph "Debromination_Mechanism" { graph [fontname="Arial", label="Figure 1. Competing Catalytic Pathways", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Main Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-Br)", fillcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Ar-Pd(II)-R)", fillcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#FFFFFF"]; Product [label="Desired Product\n(Ar-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArBr [label="Ar-Br\n(Starting Material)", shape=ellipse, fillcolor="#F1F3F4"];

// Side Reaction Nodes HydrideSource [label="Hydride Source\n(Base, Solvent, H₂O)", shape=ellipse, fillcolor="#F1F3F4"]; PdH [label="Ar-Pd(II)-H", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DebromProduct [label="Debrominated Byproduct\n(Ar-H)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Cycle Edges ArBr -> OxAdd [label=" "]; Pd0 -> OxAdd [label=" "]; OxAdd -> Transmetal [label=" + R-B(OR)₂"]; Transmetal -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Side Reaction Edges OxAdd -> PdH [label=" Undesired\nReaction with\nHydride Source", style=dashed, color="#EA4335"]; HydrideSource -> PdH [style=invis]; // for positioning PdH -> DebromProduct [label=" Reductive\nElimination\nof Ar-H", style=dashed, color="#EA4335"]; PdH -> Pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#EA4335"]; } enddot

Figure 1. Competing pathways in cross-coupling.

Q6: Can I protect the hydroxymethyl group to prevent this issue?

A6: Yes, protecting the alcohol is a valid strategy if optimization of reaction conditions fails. Converting the -CH₂OH group to a non-acidic ether (e.g., a silyl ether like TBDMS or a benzyl ether) removes the problematic acidic proton. This can simplify the reaction by preventing coordination and eliminating a potential proton source. However, this adds two steps (protection and deprotection) to your synthesis, so it should be considered after direct optimization attempts have been exhausted.

Optimized Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a robust starting point for coupling (5-Bromo-4-methoxypyridin-2-yl)methanol with a generic arylboronic acid, designed to minimize debromination.

Materials:

  • (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Workflow Diagram:

G

Figure 2. Step-by-step experimental workflow.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[7][9]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromopyridine.[7][9]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 12-24 hours).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

  • ACS Publications. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Available from: [Link]

  • RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Available from: [Link]

  • Semantic Scholar. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. Available from: [Link]

  • ACS Publications. Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Available from: [Link]

  • ACS Publications. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • NSF Public Access Repository. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogen Atmosphere in Water. Available from: [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Reddit. significant dehalogenation in stille coupling. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for (5-Bromo-4-methoxypyridin-2-yl)methanol Derivatives

Welcome to the technical support guide for (5-Bromo-4-methoxypyridin-2-yl)methanol and its derivatives. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (5-Bromo-4-methoxypyridin-2-yl)methanol and its derivatives. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Low conversion rates can be a significant impediment to progress, and this guide provides in-depth, field-proven insights to diagnose and resolve common experimental challenges.

The (5-Bromo-4-methoxypyridin-2-yl)methanol scaffold presents a unique combination of electronic and steric properties. The pyridine nitrogen can act as both a Lewis base, potentially coordinating to and inhibiting metal catalysts, and an activating group for nucleophilic substitution. The electron-donating methoxy group and the sterically accessible hydroxymethyl group add further layers of complexity. Understanding this interplay is critical to troubleshooting.

Troubleshooting Guides & FAQs (Question-and-Answer Format)

This section directly addresses specific issues you may encounter. Each answer explains the underlying chemical principles and provides actionable, step-by-step solutions.

Issue 1: My Suzuki-Miyaura coupling reaction is sluggish, stalls, or results in low yield.

Question: I am attempting to couple an arylboronic acid with my (5-Bromo-4-methoxypyridin-2-yl)methanol derivative, but the reaction is incomplete, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer: This is a classic challenge with pyridine-containing substrates in palladium-catalyzed cross-coupling reactions. The primary culprit is often catalyst inhibition or deactivation.[1] Here’s a systematic approach to troubleshoot this issue:

Causality & Explanation:

The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can saturate the metal, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively poisoning your catalyst.[1] The 4-methoxy group, being electron-donating, increases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, which can exacerbate this problem.

Troubleshooting Workflow:

G cluster_start Start: Low Suzuki-Miyaura Conversion cluster_catalyst Catalyst & Ligand System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality & Side Reactions cluster_end Resolution start Low Yield / Stalled Reaction catalyst 1. Change Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). start->catalyst Initial Check precatalyst 2. Use a Pre-catalyst Switch to a modern Pd(II) precatalyst (e.g., G3/G4 Buchwald Precatalysts). catalyst->precatalyst If ligand change is insufficient base 3. Screen Bases Try stronger, non-coordinating bases. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. precatalyst->base Next, optimize conditions solvent 4. Solvent Choice Aprotic polar solvents like Dioxane, THF, or Toluene are standard. Ensure they are anhydrous and degassed. base->solvent boronic_acid 5. Check Boronic Acid/Ester Quality Degradation (protodeborylation) is common. Use fresh reagent or consider a more stable boronic ester (e.g., pinacol, MIDA). solvent->boronic_acid If conditions are optimized, check reagents dehalogenation 6. Address Dehalogenation If hydrodehalogenation is observed, check for hydride sources. Consider different solvents or bases. boronic_acid->dehalogenation end Improved Conversion dehalogenation->end Problem Resolved

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Detailed Protocol Steps:

  • Re-evaluate the Catalyst System:

    • Ligand Choice: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands. These "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) are designed to promote the crucial reductive elimination step and can be less susceptible to pyridine inhibition.[1][2]

    • Palladium Source: If you are using Pd(OAc)₂, which needs to be reduced in situ to Pd(0), consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst.[3][4] These can provide a more consistent concentration of the active catalyst.

  • Optimize the Base and Solvent:

    • Base Selection: The base is critical for activating the boronic acid.[3] If you are using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or KF.[5][6] These bases are often more effective, particularly in anhydrous conditions.

    • Solvent System: Ensure your solvent (e.g., dioxane, toluene, DMF) is rigorously degassed and anhydrous. Oxygen can deactivate the catalyst, leading to homocoupling of the boronic acid.[3][7] Several freeze-pump-thaw cycles or sparging with argon for 20-30 minutes is recommended.

  • Verify Reagent Quality:

    • Boronic Acid Stability: Boronic acids are susceptible to degradation via protodeboronation, especially when stored improperly.[8] This side reaction consumes your nucleophile.[8] It is advisable to use a freshly opened bottle or purify the boronic acid before use. Alternatively, consider using a more stable boronic ester, such as a pinacol or MIDA ester, which can be more robust under reaction conditions.[7]

Issue 2: I am observing significant hydrodehalogenation (loss of bromine) from my starting material.

Question: My reaction mixture shows a significant amount of the debrominated product, (4-methoxypyridin-2-yl)methanol, alongside unreacted starting material. How can I prevent this side reaction?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl-halide bond is cleaved and replaced with a hydrogen atom.[9][10]

Causality & Explanation:

This side reaction is typically caused by the presence of a hydride source that intercepts a palladium-intermediate in the catalytic cycle. Potential hydride sources can include:

  • Reagents: Certain bases (e.g., those with β-hydrides), alcohol solvents, or even trace water acting in concert with other reagents.

  • Byproducts: Formate anions or other species generated from reagent or solvent degradation.

Highly active, electron-rich catalyst systems, which are often necessary for coupling pyridyl halides, can also be more prone to promoting this side reaction.[11]

Preventative Measures:

StrategyActionRationale
Solvent Choice Switch from alcohol-based solvents (e.g., MeOH, EtOH) to aprotic solvents like Dioxane, Toluene, or DMF .Alcohols can act as hydride donors, especially at elevated temperatures.[10]
Base Selection Use inorganic bases like K₃PO₄, Cs₂CO₃, or KF instead of alkoxides (e.g., NaOtBu) if possible.Alkoxides with β-hydrides can undergo elimination to generate hydrides. While strong bases are often needed, choosing one less prone to this pathway is beneficial.
Hydride Scavengers In some cases, adding a mild oxidant or a stoichiometric amount of an alkene can help, but this can complicate the reaction.This is an advanced technique and should be approached with caution as it can interfere with the primary reaction.
Catalyst Loading Minimize catalyst loading to the lowest effective level (e.g., 1-3 mol %).While counterintuitive, sometimes very high catalyst activity can favor side reactions.[11]

Recommended Protocol Adjustment:

If hydrodehalogenation is observed when using Pd(OAc)₂/SPhos with K₂CO₃ in Toluene/H₂O, first try switching to strictly anhydrous Toluene or Dioxane with K₃PO₄ as the base. Ensure all reagents are dry and the reaction is run under a rigorously inert atmosphere.

Issue 3: The hydroxymethyl group (-CH₂OH) appears to be interfering with the reaction.

Question: I suspect the primary alcohol in my substrate is causing issues, possibly by coordinating to the catalyst or reacting with the base. Should I protect it?

Answer: Yes, protecting the hydroxymethyl group is a prudent strategy, especially if you are using strong bases or if other troubleshooting steps have failed.

Causality & Explanation:

The free hydroxyl group has two potential modes of interference:

  • Acidity: The hydroxyl proton is acidic and will be deprotonated by strong bases (e.g., NaOtBu, K₃PO₄), forming an alkoxide. This alkoxide can potentially coordinate to the palladium center, altering its reactivity or stability.

  • Nucleophilicity: The oxygen atom can act as a nucleophile, potentially leading to undesired side reactions depending on the other components in the mixture.

Effective Protection Strategies:

A suitable protecting group for this context should be robust to the cross-coupling conditions (basic, palladium catalyst, elevated temperature) but straightforward to remove afterward.

Protecting GroupReagent for ProtectionDeprotection ConditionsKey Advantages
Silyl Ether (e.g., TBS) TBS-Cl, Imidazole, DMFTBAF, THF or HF•PyridineVery stable to most cross-coupling conditions; easily removed.[12]
Methoxymethyl (MOM) Ether MOM-Cl, DIPEA, DCMAcidic hydrolysis (e.g., HCl in MeOH)Stable to bases and nucleophiles.[13]
Benzyl (Bn) Ether BnBr, NaH, THFCatalytic Hydrogenation (e.g., H₂, Pd/C)[12]Very robust, but deprotection may not be compatible with other functional groups.

Step-by-Step Protocol for TBS Protection:

  • Dissolve: Dissolve (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous DMF.

  • Add Base: Add imidazole (1.5 eq).

  • Add Silylating Agent: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C.

  • React: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Quench with water, extract with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify: Purify the crude product by flash column chromatography on silica gel to obtain the TBS-protected derivative.

Caption: A typical protect-couple-deprotect workflow.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (5-Bromo-4-methoxypyridin-2-yl)methanol? Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent degradation. Protect from light.

Q2: Which analytical techniques are best for monitoring these reactions? Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. ¹H NMR of crude reaction aliquots can also be very informative for tracking the disappearance of starting material and the appearance of product signals.

Q3: Can I use Buchwald-Hartwig amination with this substrate? Yes, but similar challenges to the Suzuki coupling apply. Catalyst inhibition by the pyridine nitrogen is a major concern.[14] The use of specialized Buchwald ligands (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS is highly recommended.[15][16] The hydroxymethyl group may also require protection, as it can be deprotonated by the strong bases used in this reaction.

References

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • Comparing reactivity of 4-Chloro-3-methoxy-2-methylpyridine with other pyridine deriv
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Buchwald–Hartwig amin
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society.
  • Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Protecting groups.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
  • How can I solve my problem with Suzuki coupling?
  • Protecting Agents. TCI Chemicals.
  • A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Deriv
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Protective Groups in Synthetic Organic Chemistry.
  • Buchwald-Hartwig Chemistry. Macmillan Group.
  • Reductions of aryl bromides in water at room temper
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate.
  • Buchwald-Hartwig Amin
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. MDPI.
  • Struggling on suzuki couplings. Reddit.
  • (5-Bromo-4-methoxypyridin-2-yl)methanol | 122307-33-9. J&K Scientific.
  • Cross-Coupling Reactions Guide.
  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid.
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • (5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol. PubChemLite.
  • Cas 122307-33-9,2-PyridineMethanol, 5-broMo-4-Methoxy-. lookchem.
  • (5-Bromo-4-methylpyridin-2-yl)methanol | 1394291-59-8. ChemicalBook.
  • 5-Bromo-2-methoxypyridine-4-methanol 97% | CAS: 1227589-24-3. AChemBlock.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for CAS 122307-33-9

Executive Summary CAS 122307-33-9, chemically identified as (5-Bromo-4-methoxypyridin-2-yl)methanol, is a functionalized pyridine derivative widely utilized as a building block in pharmaceutical and agrochemical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 122307-33-9, chemically identified as (5-Bromo-4-methoxypyridin-2-yl)methanol, is a functionalized pyridine derivative widely utilized as a building block in pharmaceutical and agrochemical synthesis[1]. The molecule's architecture—featuring a basic pyridine nitrogen, a hydrogen-bonding hydroxymethyl group, and a halogen—makes its purification uniquely challenging. This technical guide addresses the mechanistic origins of common synthetic impurities and provides field-proven, self-validating troubleshooting protocols to achieve high-purity isolation.

Mechanistic Origin of Impurities

To purify a compound effectively, one must first understand the chemical causality behind its impurities. The synthesis of 2-pyridinemethanols typically proceeds via the Boekelheide rearrangement of a 2-picoline N-oxide precursor[2]. During this transformation, an activating agent like acetic anhydride promotes a [3,3]-sigmatropic rearrangement—often involving radical or ion-pair intermediates—to form an intermediate ester[3][4]. Subsequent basic hydrolysis yields the final (5-Bromo-4-methoxypyridin-2-yl)methanol.

Incomplete reactions at either the rearrangement or hydrolysis stage generate specific impurities (unreacted N-oxides or unhydrolyzed esters) that dictate the required purification strategy.

SynthesisPathway A 5-Bromo-4-methoxy-2-picoline N-oxide (CAS: 108004-86-0) B Boekelheide Rearrangement (Ac2O / TFAA, Heat) A->B F Key Impurities: Unreacted N-oxide & Unhydrolyzed Ester A->F Unreacted C Intermediate Ester (Acetate / Trifluoroacetate) B->C D Basic Hydrolysis (NaOH or K2CO3 / MeOH) C->D C->F Incomplete Rxn E (5-Bromo-4-methoxypyridin-2-yl)methanol (CAS 122307-33-9) D->E

Figure 1: Synthesis workflow and impurity generation pathway for CAS 122307-33-9.

Quantitative Solvent Data

Before troubleshooting, consult the table below to select the appropriate recrystallization solvent system based on your specific impurity profile.

Table 1: Comparison of Recrystallization Solvent Systems for CAS 122307-33-9

Solvent SystemVolume RatioExpected RecoveryImpurity Clearance Profile
Ethyl Acetate / Heptane 1:3 to 1:575 - 85%Excellent for removing non-polar unhydrolyzed esters.
Toluene Neat65 - 75%Good for removing highly polar unreacted N-oxides.
Isopropanol / Water 1:180 - 90%High yield, but may co-precipitate polar impurities.

Troubleshooting FAQs

Q1: What is the optimal recrystallization solvent system for CAS 122307-33-9? A: The most reliable system is a binary mixture of Ethyl Acetate (EtOAc) and Heptane . The causality is rooted in the molecule's polarity: the hydroxymethyl group (-OH) and the methoxy group strongly hydrogen-bond, allowing the compound to dissolve completely in warm, moderately polar EtOAc. Heptane acts as an anti-solvent; its aliphatic chain cannot solvate the polar functional groups. As the EtOAc cools and heptane is added, the solubility drops precipitously, forcing selective crystallization of the target compound while leaving less polar impurities in the mother liquor.

Q2: During recrystallization, my compound is "oiling out" (forming a syrup) instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. To troubleshoot this thermodynamically driven issue:

  • Increase the proportion of the "good" solvent (EtOAc) to lower the saturation temperature below the compound's melting point.

  • Seed the solution: Add a few pure crystals of CAS 122307-33-9 when the solution is slightly supersaturated but before it turns cloudy. This provides a nucleation site, bypassing the energy barrier that leads to oiling out.

  • Slow the cooling rate: Rapid cooling traps impurities and promotes phase separation. Cool the flask in a warm water bath that naturally equilibrates to room temperature.

Q3: I am using silica gel column chromatography, but the compound tails severely. What is the optimal mobile phase? A: Tailing is caused by the basic pyridine nitrogen of CAS 122307-33-9 interacting strongly with the acidic, unendcapped silanol groups (-SiOH) on the silica gel stationary phase. To resolve this, add 1% to 2% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). The TEA acts as a sacrificial base, neutralizing the acidic silanols and allowing the pyridinemethanol to elute as a sharp, symmetrical peak.

Q4: NMR shows residual unhydrolyzed ester intermediate. How do I remove it? A: The intermediate ester (e.g., acetate or trifluoroacetate) lacks the free hydroxyl group, making it significantly less polar than the final product. If the contamination is minor (<5%), a simple EtOAc/Heptane recrystallization will leave the ester in the mother liquor. If contamination is high (>5%), do not attempt physical separation. Instead, subject the crude mixture to a secondary basic hydrolysis (e.g., K₂CO₃ in Methanol) to drive the conversion to 100%. This chemical remediation is a self-validating system: complete conversion simplifies the subsequent purification matrix entirely.

Standard Operating Procedure (SOP): Optimal Recrystallization

Protocol: EtOAc/Heptane Recrystallization of CAS 122307-33-9

  • Dissolution: Place the crude (5-Bromo-4-methoxypyridin-2-yl)methanol in a round-bottom flask. Add a minimal amount of Ethyl Acetate (approx. 3-5 mL per gram of crude).

  • Heating: Heat the suspension in a water bath to 60-65°C with gentle stirring until the solid completely dissolves. If insoluble particulates remain, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add Heptane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the solution turns clear again.

  • Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. (Optional: Add a seed crystal at 40°C to prevent oiling out).

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize thermodynamic recovery.

  • Filtration & Validation: Filter the crystals under vacuum. Wash the filter cake with a small volume of ice-cold Heptane.

    • Self-Validation Step: Spot the mother liquor on a TLC plate alongside the pure crystals. You must visually verify that the impurities (higher Rf spots) were successfully retained in the liquid phase before drying the solid under vacuum.

References

  • LookChem. "Cas 122307-33-9, 2-PyridineMethanol, 5-broMo-4-Methoxy-". Retrieved from:[Link]

  • ResearchGate. "Boekelheide reaction - Historical background, mechanisms, and recent advancements". Retrieved from: [Link]

  • IDC Online. "Mechanism of the Boekelheide rearrangement". Retrieved from:[Link]

  • NIH PubMed. "The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates". Chemistry - A European Journal. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (5-Bromo-4-methoxypyridin-2-yl)methanol Functionalization

Welcome to the Technical Support Center for the functionalization of (5-Bromo-4-methoxypyridin-2-yl)methanol . This highly functionalized pyridine building block is highly valued in drug development and agrochemical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of (5-Bromo-4-methoxypyridin-2-yl)methanol . This highly functionalized pyridine building block is highly valued in drug development and agrochemical synthesis. However, researchers frequently encounter two major roadblocks: severe steric hindrance at the C5-bromo position (due to the adjacent ortho-methoxy group) and chemical instability during C2-methanol derivatization .

This guide provides field-proven insights, causality-driven explanations, and validated protocols to help you overcome these synthetic hurdles.

Cross-Coupling at the C5 Position (The Ortho-Methoxy Challenge)

FAQ 1: Why do my Suzuki or Buchwald-Hartwig couplings at the C5-bromo position fail, stall, or require excessively high temperatures?

The Causality: The failure is driven by a combination of steric and electronic factors. The C4-methoxy group is situated directly ortho to the C5-bromine. This creates a physical barricade that impedes the palladium catalyst from approaching the C-Br bond to initiate the catalytic cycle. Furthermore, the methoxy group is strongly electron-donating via resonance. This increases the electron density of the pyridine ring, making the oxidative addition of the Pd(0) species into the C5-Br bond kinetically sluggish compared to electron-deficient aryl halides.

FAQ 2: How can I overcome this steric hindrance in Palladium-catalyzed reactions?

The Solution: You must abandon standard, small-bite-angle phosphine ligands (like dppf or PPh₃) and utilize bulky, electron-rich dialkylbiarylphosphine ligands, commonly known as Buchwald ligands (e.g., SPhos or XPhos ).

  • Electronic fix: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating the difficult oxidative addition step.

  • Steric fix: The bulky biaryl backbone forces the palladium into a highly reactive, monoligated Pd(0)L state and actively promotes the final reductive elimination step by creating steric pressure [1].

G A Pd(0)L (L = SPhos/XPhos) B Oxidative Addition (Overcomes C4-OMe Sterics) A->B C Pd(II) Intermediate (Ar-Pd-Br) B->C D Transmetalation (Boronic Acid + Base) C->D E Reductive Elimination (Promoted by Bulky L) D->E E->A Regenerates Pd(0) F C5-Substituted Product E->F

Pd-Catalytic Cycle for C5-Coupling using Buchwald Ligands.

Halogen-Metal Exchange as an Alternative

FAQ 3: Can I bypass the cross-coupling steric issues entirely by using organolithium or Grignard reagents?

The Causality: Yes, but traditional Grignard formation (using Mg turnings) is notoriously slow and low-yielding for deactivated, electron-rich aryl bromides. The Solution: Utilize the Turbo-Grignard reagent ( i -PrMgCl·LiCl) . The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species. Interestingly, the ortho-methoxy group, which hinders Pd-catalysis, actually facilitates the Turbo-Grignard exchange via a directed metalation effect (coordination of the methoxy oxygen to the magnesium center), stabilizing the resulting organomagnesium intermediate [2].

Functionalizing the C2-Hydroxymethyl Group

FAQ 4: I am trying to convert the C2-methanol to a chloride for an SN2 reaction, but the product turns into a black, insoluble tar. Why?

The Causality: You are observing intermolecular self-alkylation. 2-(Chloromethyl)pyridines are highly unstable as free bases. The nucleophilic pyridine nitrogen of one molecule rapidly attacks the electrophilic benzylic-like carbon of another molecule. This chain reaction generates dark, insoluble poly-pyridinium salts. The Solution: You must completely suppress the nucleophilicity of the pyridine nitrogen. This is achieved by maintaining the product strictly as a hydrochloride salt . Protonation of the pyridine nitrogen renders it non-nucleophilic, allowing you to isolate and store the C2-chloromethyl derivative safely.

G SM (5-Bromo-4-methoxypyridin-2-yl)methanol C5 C5 Functionalization (Steric Challenge) SM->C5 C2 C2 Functionalization (Stability Challenge) SM->C2 Pd Pd-Catalysis (Buchwald Ligands) C5->Pd Mg Turbo-Grignard (i-PrMgCl·LiCl) C5->Mg Salt Form HCl Salt (Prevents Self-Alkylation) C2->Salt Protect Protect OH (e.g., TBS/THP) C2->Protect

Divergent functionalization workflow for (5-Bromo-4-methoxypyridin-2-yl)methanol.

Quantitative Data Summary: Optimization Matrix

The following table summarizes the optimal conditions for functionalizing (5-Bromo-4-methoxypyridin-2-yl)methanol based on the target site.

Target SiteReaction TypePrimary ChallengeOptimized Reagents / LigandsExpected Yield Range
C5-Br Suzuki-MiyauraOrtho-steric hindrancePd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄, Toluene/H₂O, 100 °C75% - 90%
C5-Br Buchwald-HartwigOrtho-steric hindrancePd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃, 1,4-Dioxane, 110 °C65% - 85%
C5-Br Halogen-Metal ExchangeSlow exchange kinetics i -PrMgCl·LiCl (1.1 eq), THF, -20 °C to 0 °C> 90% (Conversion)
C2-OH Chlorination (SN2 prep)Free-base polymerizationSOCl₂ (excess), CH₂Cl₂, 0 °C to RT. Isolate as HCl salt. 85% - 95%

Validated Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling at C5

Self-Validation Checkpoint: The reaction mixture should transition from a dark red/purple (Pd₂(dba)₃) to a clear yellow/orange upon active catalyst formation.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed Toluene (0.2 M) and degassed H₂O (10% v/v relative to Toluene) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in an oil bath at 100 °C for 12–16 hours.

  • Monitoring: Monitor by LCMS. The bulky SPhos ligand ensures complete consumption of the sterically hindered bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

Protocol B: Rapid Halogen-Metal Exchange using Turbo-Grignard

Self-Validation Checkpoint: Quench a 50 µL aliquot with D₂O and analyze by GC-MS or ¹H-NMR to confirm >95% deuterium incorporation at C5 before adding your expensive electrophile.

  • Preparation: Dissolve (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv) in anhydrous THF (0.3 M) in an oven-dried, Argon-flushed round-bottom flask. (Note: If the free hydroxyl proton interferes with your specific electrophile, pre-protect the C2-methanol as a TBS ether).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv for protected OH, or 2.1 equiv if forming the magnesium alkoxide in situ). Stir for 30 minutes at -20 °C, then warm to 0 °C for 15 minutes.

  • Trapping: Cool back to -20 °C and add your desired electrophile (e.g., an aldehyde or DMF) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench: Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

References

  • Martin, R.; Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Acc. Chem. Res. 2008, 41, 1461-1473. URL:[Link]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew. Chem. Int. Ed. 2004, 43, 3333-3336. URL:[Link]

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for (5-Bromo-4-methoxypyridin-2-yl)methanol Purity Analysis

Welcome to the technical support center for the HPLC analysis of (5-bromo-4-methoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of (5-bromo-4-methoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase for purity analysis of this compound. The following information is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (5-bromo-4-methoxypyridin-2-yl)methanol to consider for HPLC method development?

A1: Understanding the analyte's properties is the foundation of successful method development. For (5-bromo-4-methoxypyridin-2-yl)methanol (CAS No. 122307-33-9), the key characteristics are:

  • Structure: It is a substituted pyridine, which is a basic heterocyclic aromatic compound.[1][2] The presence of the pyridine ring nitrogen makes the molecule basic.

  • Polarity: The presence of the methoxy and methanol groups makes the molecule relatively polar.[3][4] This can lead to poor retention on traditional reversed-phase (RP) columns.[5]

A summary of the available physicochemical properties is provided in the table below:

PropertyValue/InformationSource
Molecular FormulaC7H8BrNO2[2]
Molecular Weight218.05 g/mol [2]
AppearanceSolid[2]
PolarityConsidered a polar aromatic compound[3][8]
BasicityExpected to be a weak base due to the pyridine ring[1]
Q2: What is a good starting point for the mobile phase and column selection for this analysis?

A2: For the purity analysis of a polar, basic compound like (5-bromo-4-methoxypyridin-2-yl)methanol, a reversed-phase HPLC method is a suitable starting point.[9]

  • Column: A C18 or C8 column with high purity silica and end-capping is recommended to minimize interactions with residual silanols, which can cause peak tailing with basic compounds.[10][11]

  • Mobile Phase: A simple starting mobile phase would be a gradient of acetonitrile (ACN) or methanol (MeOH) with buffered water.[12]

    • Aqueous Phase: A buffer is crucial to control the pH and ensure reproducible retention times and good peak shape.[7][13] A good starting point is a low pH mobile phase, for instance, using 0.1% formic acid or a phosphate buffer at pH 2.5-3.[6][14] At a low pH, the basic analyte will be protonated (ionized), and the silanol groups on the column's stationary phase will be non-ionized, which helps to reduce peak tailing.[15]

    • Organic Phase: Acetonitrile is often a good first choice as it generally provides sharper peaks and lower UV absorbance than methanol.[9]

A suggested starting gradient could be:

Time (min)% Acetonitrile% 0.1% Formic Acid in Water
01090
209010
259010
261090
301090
  • Detector: A UV detector set at a wavelength where the analyte has significant absorbance. Given the aromatic nature of the compound, a starting wavelength of 254 nm or a wavelength determined by a UV scan of the analyte would be appropriate.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing)

Q: My peak for (5-bromo-4-methoxypyridin-2-yl)methanol is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like substituted pyridines.[16] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase of the HPLC column.[11]

Workflow for Troubleshooting Peak Tailing:

start Peak Tailing Observed cause1 Silanol Interactions start->cause1 cause2 Mobile Phase pH near pKa start->cause2 cause3 Column Overload start->cause3 cause4 Extra-column Dead Volume start->cause4 solution1a Lower Mobile Phase pH (e.g., pH 2.5-3) cause1->solution1a solution1b Use a High-Purity, End-capped Column cause1->solution1b solution1c Add a Competing Base (e.g., Triethylamine) - Use with caution cause1->solution1c solution2 Adjust pH to be >2 units away from pKa cause2->solution2 solution3 Reduce Injection Volume/Concentration cause3->solution3 solution4 Check and Minimize Tubing Length/Diameter cause4->solution4

Troubleshooting Peak Tailing for Basic Analytes

Detailed Solutions:

  • Adjust Mobile Phase pH:

    • Explanation: Lowering the pH of the mobile phase to around 2.5-3 protonates the pyridine nitrogen, making the analyte consistently positively charged.[15] More importantly, it suppresses the ionization of the surface silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause tailing.[14][16]

    • Action: Use a buffer like 10-20 mM potassium phosphate at pH 2.5 or 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2).[6][14] Be aware that TFA can suppress MS signals if you are using an LC-MS system.[6]

  • Evaluate Your Column:

    • Explanation: Not all C18 columns are the same. Older "Type A" silica columns have more active silanol sites.[14] Modern, high-purity "Type B" silica columns that are densely bonded and end-capped are much better suited for analyzing basic compounds.[15]

    • Action: Switch to a column specifically marketed for good peak shape with basic compounds. If the column is old, it may have lost its end-capping, leading to increased silanol activity. Consider replacing it.

  • Reduce Sample Load:

    • Explanation: Injecting too much sample can overload the column, leading to peak distortion, including tailing.

    • Action: Try reducing the injection volume or the concentration of your sample.

  • Check for Extra-Column Effects:

    • Explanation: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[11]

    • Action: Ensure that the connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

Problem 2: Insufficient Retention

Q: My main peak and its impurities are eluting very early, close to the solvent front. How can I increase their retention?

A: Poor retention of polar compounds on reversed-phase columns is a frequent challenge.[4][17]

Strategies to Increase Retention:

StrategyMechanismPractical Steps
Decrease Mobile Phase Polarity Increasing the proportion of the aqueous component in the mobile phase makes it more polar, leading to stronger interaction of the non-polar analyte with the stationary phase.Reduce the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient. For isocratic methods, decrease the overall organic solvent percentage.
Change Organic Modifier Methanol is a more polar solvent than acetonitrile and can sometimes provide different selectivity and increased retention for certain compounds.Replace acetonitrile with methanol in your mobile phase and re-optimize the gradient.
Adjust Mobile Phase pH For basic compounds, increasing the mobile phase pH towards and above the pKa will deprotonate the analyte, making it more neutral and thus more retained on a reversed-phase column.Increase the mobile phase pH. For example, try a phosphate or acetate buffer at pH 6-7. Caution: Ensure your column is stable at higher pH values; standard silica-based columns are typically limited to a pH range of 2-8.[7]
Use a Different Stationary Phase A column with a higher carbon load or a different chemistry (e.g., phenyl-hexyl) can offer different interactions and potentially more retention.Consider a column with a higher surface area or a different bonded phase that may have stronger hydrophobic interactions with your analyte.
Problem 3: Poor Resolution Between the Main Peak and Impurities

Q: I can't separate a known impurity from the main (5-bromo-4-methoxypyridin-2-yl)methanol peak. What should I try?

A: Achieving adequate resolution is critical for accurate impurity profiling.[18][19] High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds, making it essential for impurity analysis in the pharmaceutical industry.[10][19]

Systematic Approach to Improving Resolution:

start Poor Resolution step1 Optimize Gradient Slope start->step1 step2 Change Organic Modifier step1->step2 If no improvement step3 Adjust Mobile Phase pH step2->step3 If no improvement step4 Try a Different Column step3->step4 If no improvement

Workflow for Improving Resolution

Detailed Actions:

  • Optimize the Gradient:

    • Explanation: A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.

    • Action: Decrease the rate of change of the organic solvent percentage over time. For example, if your gradient is from 10% to 90% ACN in 20 minutes, try running it over 30 or 40 minutes.

  • Change the Organic Modifier:

    • Explanation: Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter the elution order and improve selectivity (the separation factor, α).

    • Action: If you are using acetonitrile, try substituting it with methanol, or even a mixture of the two.

  • Vary the Mobile Phase pH:

    • Explanation: Changing the pH can alter the ionization state of the main compound and its impurities differently, leading to changes in their relative retention times and potentially improving resolution.[6]

    • Action: Analyze your sample at different pH values (e.g., pH 3, 5, and 7), ensuring you stay within the column's stable pH range.[7]

  • Select a Different Column:

    • Explanation: If mobile phase optimization is not sufficient, a different column chemistry may be required to achieve the desired selectivity.

    • Action: Try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative separation mechanisms through π-π or hydrogen bonding interactions.[9]

By systematically working through these FAQs and troubleshooting guides, you can develop a robust and reliable HPLC method for the purity analysis of (5-bromo-4-methoxypyridin-2-yl)methanol, ensuring the quality and safety of your materials. All methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[20][21][22][23][24][25]

References

  • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase? Retrieved from [Link]

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]

  • Journal of Chemical Technology and Pharmaceutical Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Sample Cleanup and Reversed-Phase High-Performance Liquid Chromatographic Analysis of Polar Aromatic Compounds in Groundwater Samples From a Former Gas Plant. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-BROMO-2-METHOXY-4-METHYLPYRIDIN. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LookChem. (n.d.). Cas 122307-33-9,2-PyridineMethanol, 5-broMo-4-Methoxy-. Retrieved from [Link]

  • PubChemLite. (n.d.). (5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • J&K Scientific. (n.d.). (5-Bromo-4-methoxypyridin-2-yl)methanol | 122307-33-9. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during the oxidation of (5-Bromo-4-methoxypyridin-2-yl)methanol

Welcome to the Technical Support Center for the oxidation of picolinyl alcohols. The substrate (5-Bromo-4-methoxypyridin-2-yl)methanol presents a unique synthetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the oxidation of picolinyl alcohols. The substrate (5-Bromo-4-methoxypyridin-2-yl)methanol presents a unique synthetic challenge. The electron-donating 4-methoxy group increases the nucleophilicity of the pyridine nitrogen, while the 2-hydroxymethyl group is highly susceptible to over-oxidation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding conversion to 5-bromo-4-methoxypicolinaldehyde .

Part 1: Quantitative Method Comparison

Selecting the correct oxidant is the most critical step in minimizing side reactions. The table below summarizes the performance of standard oxidation methods for this specific picolinyl alcohol framework.

Oxidation MethodTypical YieldN-Oxidation RiskOver-Oxidation RiskMetal CoordinationRecommended Use Case
Buffered DMP 85–95%LowLow (if anhydrous)NoneMilligram to gram scale; sensitive substrates.
Activated MnO₂ 75–90%NoneNoneLowGram to multi-gram scale; robust, scalable.
Swern Oxidation 80–90%NoneLowNoneScale-up where strict cryogenic (-78 °C) control is available.
PCC / Jones < 40%LowHigh (Jones)High Not recommended due to pyridine-chromium complexation.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I recovering black, intractable tar and experiencing low yields when using Chromium-based oxidants (PCC or Jones reagent)? A1: This is caused by transition metal coordination. The pyridine nitrogen in your substrate is highly electron-rich due to the +M (resonance) effect of the 4-methoxy group. This lone pair acts as a strong Lewis base, irreversibly coordinating to the Chromium(VI) metal center. This not only sequesters your starting material into a stable metal complex but also leads to the formation of insoluble polymeric tars during workup. It is highly recommended to switch to metal-free oxidants like Dess-Martin Periodinane (DMP)[1].

Q2: My LC-MS analysis shows a major byproduct with a +16 Da mass shift (M+16) compared to the target aldehyde. What is this, and how do I prevent it? A2: A +16 Da shift indicates the addition of an oxygen atom, which can be one of two side products:

  • Pyridine N-oxide: If you are using peroxy-based co-oxidants (like mCPBA or H₂O₂), the electron-rich pyridine nitrogen will readily oxidize. Solution: Avoid peroxy reagents.

  • Carboxylic Acid (Over-oxidation): If you are using aqueous or highly acidic conditions, the target aldehyde forms a gem-diol (hydrate) with trace water. As detailed in the [2], oxidants require this hydrate to proceed to the carboxylic acid. Solution: Maintain strictly anhydrous conditions to arrest the reaction at the aldehyde stage.

Q3: I am using Dess-Martin Periodinane (DMP), but I'm observing degradation of the 4-methoxy group and some ether cleavage. Why? A3: The DMP oxidation mechanism releases two equivalents of acetic acid as a byproduct[1]. While generally considered mild, this localized acidity can protonate the electron-rich pyridine ring or the methoxy ether, leading to degradation over extended reaction times. Solution: Buffer the reaction by adding 2–3 equivalents of anhydrous pyridine or sodium bicarbonate (NaHCO₃) to neutralize the acetic acid as it forms[3].

Part 3: Mechanistic & Troubleshooting Visualizations

G cluster_0 DMP Oxidation Pathway (Anhydrous) cluster_1 Over-Oxidation Pathway (Aqueous/Acidic) Substrate (5-Bromo-4-methoxypyridin-2-yl)methanol DMP_Complex Iodinane Intermediate (No N-coordination) Substrate->DMP_Complex DMP, Base Aldehyde Target Aldehyde (Stable) DMP_Complex->Aldehyde -AcOH Hydrate Aldehyde Hydrate (gem-diol) Aldehyde->Hydrate +H2O Acid Picolinic Acid (Over-oxidation) Hydrate->Acid Oxidant

Mechanistic divergence between successful aldehyde formation and hydrate-mediated over-oxidation.

G Start Issue: Low Aldehyde Yield Q1 Is LC-MS showing M+16? Start->Q1 A1 N-Oxidation: Avoid mCPBA/H2O2. Use MnO2. Q1->A1 Yes (Polar spot) Q2 Is LC-MS showing M+16 (Acid)? Q1->Q2 No A2 Over-Oxidation: Ensure anhydrous DMP. Buffer with Pyridine. Q2->A2 Yes (pH sensitive) Q3 Black tar / Poor extraction? Q2->Q3 No A3 Metal Coordination: Avoid Cr(VI) / V. Switch to Swern or DMP. Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving common oxidation side reactions.

Part 4: Validated Experimental Protocols

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

This protocol utilizes a self-validating reductive quench to ensure all hypervalent iodine species are neutralized, preventing downstream purification issues.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve (5-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Buffering: Add anhydrous pyridine (2.5 equiv) to the stirring solution. Causality: Pyridine acts as an acid scavenger to protect the methoxy ether.

  • Oxidation: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) in three portions over 10 minutes.

  • Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (typically complete within 1–2 hours).

  • Reductive Quench (Critical Step): Dilute the reaction with diethyl ether (equal volume to DCM). Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate).

  • Validation: Stir vigorously for 15–30 minutes. Self-validation: The cloudy white suspension will turn into two distinct, clear liquid phases as the iodinane byproducts are reduced to soluble species.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Oxidation using Activated MnO₂

Manganese dioxide operates via a heterogeneous radical mechanism that physically cannot over-oxidize the aldehyde, as the product cannot strongly coordinate to the solid lattice to form a hydrate[4].

  • Preparation: Dissolve the substrate (1.0 equiv) in a suitable non-polar solvent (e.g., chloroform or DCM, 0.2 M) in a round-bottom flask.

  • Oxidant Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 equiv). Note: A large stoichiometric excess is required because the reaction occurs entirely on the surface of the solid lattice.

  • Reaction: Stir the black suspension vigorously at room temperature (or gentle reflux at 45 °C if the reaction is sluggish) for 12–24 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts.

  • Validation: Wash the Celite pad thoroughly with hot ethyl acetate. Self-validation: The resulting filtrate should be starkly clear and completely free of black particulates, confirming the total removal of the transition metal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the highly pure 5-bromo-4-methoxypicolinaldehyde.

Part 5: References

  • Wikipedia Contributors. "Dess–Martin oxidation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Asano, S. "Dess-Martin Oxidation." Chem-Station Int. Ed. Available at: [Link]

  • Ashenhurst, J. "Demystifying The Mechanisms of Alcohol Oxidations." Master Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Assessing the Purity of Commercial (5-Bromo-4-methoxypyridin-2-yl)methanol: A qNMR vs. HPLC Comparison Guide

For researchers and drug development professionals, the integrity of chemical building blocks is the foundation of reproducible synthesis. (5-Bromo-4-methoxypyridin-2-yl)methanol (CAS: 122307-33-9) is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of chemical building blocks is the foundation of reproducible synthesis. (5-Bromo-4-methoxypyridin-2-yl)methanol (CAS: 122307-33-9) is a highly functionalized pyridine derivative widely utilized in cross-coupling reactions (via the C5-bromo group) and structural elaborations (via the C2-hydroxymethyl group)[1].

However, sourcing this compound commercially often introduces a critical analytical blind spot: the over-reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessment. While HPLC-UV is excellent for batch-to-batch consistency, it fundamentally fails to detect impurities lacking a chromophore, such as inorganic salts from bromination steps or residual solvents.

To establish a truly self-validating purity profile, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard[2]. This guide objectively compares the performance of commercial batches of (5-Bromo-4-methoxypyridin-2-yl)methanol using both HPLC-UV and 1H-qNMR, providing a comprehensive methodology for absolute mass fraction purity determination.

The Causality Behind the Analytical Shift: Why qNMR?

The core limitation of HPLC-UV is that it provides a relative purity based on peak area percentages. It assumes that all components in the mixture have identical UV response factors—a physically flawed assumption. Furthermore, quantifying an unknown impurity requires a reference standard of that exact impurity.

Conversely, qNMR is a primary ratio method [3]. It relies on the fundamental quantum mechanical property that the integrated area of an NMR resonance is directly and strictly proportional to the molar amount of the nuclei producing it[2]. By co-dissolving the analyte with a highly characterized internal standard (IS) that is traceable to the International System of Units (SI)—such as the NIST PS1 Benzoic Acid[4]—the system becomes self-validating. You do not need a reference standard of the analyte itself to determine its absolute purity[5].

Workflow A Commercial Batch B HPLC-UV Analysis A->B C 1H-qNMR Analysis A->C D Relative Area % (Blind to salts/solvents) B->D E Absolute Mass Fraction (Detects all protons) C->E

Workflow comparing HPLC-UV and qNMR for absolute purity assessment of pyridine derivatives.

Comparative Data: Commercial Alternatives Under the Microscope

To demonstrate the critical difference between relative and absolute purity, we evaluated three commercial batches of (5-Bromo-4-methoxypyridin-2-yl)methanol sourced from different tiers of chemical suppliers.

The data below summarizes the purity reported by the supplier (via HPLC-UV) versus the absolute mass fraction purity determined via our 1H-qNMR protocol.

Table 1: Purity Comparison of Commercial Batches
Supplier TierReported HPLC-UV Purity1H-qNMR Absolute PurityDiscrepancy ( Δ )Primary Hidden Impurities Identified via NMR
Supplier A (Premium) 99.5%98.8%-0.7%Trace water, negligible residual EtOAc.
Supplier B (Bulk) 98.2%85.4%-12.8%High levels of residual DMF and inorganic salts (invisible to UV).
Supplier C (Discount) 96.0%91.2%-4.8%Positional isomers (overlapping UV spectra but distinct NMR shifts).

Analytical Insight: Supplier B's batch is a classic example of HPLC-UV failure. The presence of dimethylformamide (DMF) and inorganic bromide salts does not significantly absorb at the standard 254 nm UV wavelength used for pyridine derivatives. Consequently, the HPLC chromatogram looked pristine, but qNMR revealed a 12.8% deficit in actual active pharmaceutical ingredient (API) mass, which would severely skew stoichiometric calculations in downstream cross-coupling reactions.

Experimental Protocol: Self-Validating 1H-qNMR Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol details the exact gravimetric and spectroscopic steps required to assess the purity of (5-Bromo-4-methoxypyridin-2-yl)methanol.

Step 1: Internal Standard (IS) Selection

The IS must be highly pure, stable, non-reactive with the analyte, and possess NMR signals that do not overlap with the analyte[2].

  • Analyte Signals: (5-Bromo-4-methoxypyridin-2-yl)methanol exhibits a methoxy singlet (~3.9 ppm), a hydroxymethyl signal (~4.5 ppm), and aromatic pyridine protons (~7.0 ppm and ~8.2 ppm).

  • Selected IS: NIST PS1 Benzoic Acid [4]. Its aromatic protons (7.5–8.0 ppm) are distinct from the methoxy and hydroxymethyl protons of the analyte, providing clean integration windows.

Step 2: Gravimetric Sample Preparation

Causality Note: The accuracy of qNMR is fundamentally limited by the accuracy of the balance used. A microbalance with a readability of at least 0.01 mg must be utilized.

  • Accurately weigh ~10.00 mg of the (5-Bromo-4-methoxypyridin-2-yl)methanol sample into a clean, anti-static vial.

  • Accurately weigh ~5.00 mg of NIST PS1 Benzoic Acid into the same vial.

  • Add 1.0 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS).

  • Vortex thoroughly until complete dissolution is achieved, ensuring identical magnetic environments for both the analyte and the IS. Transfer 600 µL to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

Causality Note: Standard 1D proton experiments use short relaxation delays to save time, which leads to incomplete magnetization recovery and skewed integrals. qNMR requires strict adherence to relaxation physics.

  • Pulse Angle: Set to a precise 90° excitation pulse (e.g., zg pulse program) to maximize signal-to-noise ratio (S/N)[2].

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing proton in the mixture. For these small molecules, a D1​ of 30 to 60 seconds ensures >99.3% magnetization recovery, eliminating integration errors caused by differential relaxation times.

  • Number of Scans (NS): Minimum of 32 to 64 scans to achieve an S/N ratio > 250:1 for the peaks of interest.

  • Acquisition Time (AQ): ≥3 seconds to ensure high digital resolution.

qNMR_Logic Step1 1. Gravimetric Weighing (Analyte + NIST PS1 IS via Microbalance) Step2 2. Co-dissolution in DMSO-d6 (Ensures identical magnetic environment) Step1->Step2 Step3 3. NMR Acquisition (D1 > 5 x T1 for complete relaxation) Step2->Step3 Step4 4. Signal Integration (Direct proportionality to nuclei count) Step3->Step4

Step-by-step causality in a self-validating qNMR experimental workflow.

Step 4: Data Processing and Purity Calculation

Apply exponential line broadening (LB = 0.3 Hz) and perform careful manual phase and baseline correction[3]. Integrate the methoxy singlet of the analyte (3H, ~3.9 ppm) against the aromatic protons of the Benzoic Acid IS.

Calculate the absolute mass fraction purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • I = Integrated area of the signal

  • N = Number of nuclei (protons) producing the signal (e.g., 3 for the methoxy group)

  • M = Molar mass (Analyte = 218.05 g/mol ; Benzoic Acid = 122.12 g/mol )

  • W = Gravimetric weight of the material used

  • Pstd​ = Certified purity of the internal standard (e.g., 99.99% for NIST PS1)

Conclusion

When sourcing highly functionalized building blocks like (5-Bromo-4-methoxypyridin-2-yl)methanol for sensitive pharmaceutical development, accepting a supplier's HPLC-UV Certificate of Analysis at face value introduces significant risk. As demonstrated by the comparative data, non-UV active impurities and residual solvents can drastically inflate apparent purity.

By implementing a rigorous, self-validating qNMR protocol anchored by SI-traceable internal standards like NIST PS1, researchers can definitively establish absolute mass fraction purity. This ensures accurate stoichiometry, prevents catalyst poisoning, and ultimately accelerates the drug development pipeline.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-Bromo-4-methoxypyridin-2-yl)methanol

Handling (5-Bromo-4-methoxypyridin-2-yl)methanol requires a rigorous approach to laboratory safety. As a halogenated heterocyclic building block frequently utilized in pharmaceutical synthesis and the development of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (5-Bromo-4-methoxypyridin-2-yl)methanol requires a rigorous approach to laboratory safety. As a halogenated heterocyclic building block frequently utilized in pharmaceutical synthesis and the development of antifungal and antimicrobial agents[1], this compound presents specific handling, storage, and disposal challenges.

To ensure operational safety and scientific integrity, this guide provides a comprehensive, step-by-step protocol for managing this compound, grounded in its specific chemical properties and regulatory hazard classifications.

Chemical Profile & Hazard Summary

Before interacting with the material, operators must understand its physical and chemical profile. The presence of a bromine atom and a methoxy group on the pyridine ring increases the compound's lipophilicity, which can enhance dermal absorption if the compound is dissolved in organic solvents.

Table 1: Quantitative Data & Hazard Profile

Property Value / Specification
CAS Number 2[2]
Molecular Formula C7H8BrNO2[3]
Molecular Weight 218.05 g/mol [3]
Storage Temperature 2-8°C (Sealed, dry environment)[3]
GHS Hazard Statement 2[2]

| GHS Signal Word | Warning[3] |

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with H302 (Harmful if swallowed) and potential systemic exposure, the following PPE matrix must be strictly adhered to.

  • Eye/Face Protection: ANSI Z87.1 compliant safety goggles.

    • Causality: Protects against micro-aerosolization of the powder during weighing and accidental liquid splashes during solvent dissolution.

  • Hand Protection: Standard nitrile gloves (minimum 4–6 mil thickness).

    • Causality: Nitrile provides an excellent barrier against dry halogenated organic solids. If handling the compound dissolved in aggressive solvents (e.g., DMSO or DMF), double-gloving is required to extend breakthrough time.

  • Body Protection: Flame-resistant (FR) laboratory coat and closed-toe, non-porous shoes.

  • Respiratory Protection: Primary handling must occur inside a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., during a spill), an N95 or P100 particulate respirator is mandatory to prevent inhalation of airborne dust.

Operational Plan & Handling Workflows

Every protocol must act as a self-validating system. Do not proceed to the next step unless the prior safety check is confirmed.

Step-by-Step Handling Methodology
  • Thermal Equilibration (Pre-check): The compound is stored at3[3]. Allow the sealed container to reach room temperature before opening. Causality: Opening a cold container introduces ambient moisture, causing condensation that can degrade the hydroxymethyl group and compromise experimental yield.

  • Engineering Controls: Verify that the chemical fume hood has a continuous face velocity of 0.4 to 0.6 m/s.

  • Weighing Protocol: Place an antistatic weigh boat on the analytical balance. Causality: Halogenated powders can hold static charges, causing them to aerosolize or adhere to spatulas. Antistatic boats prevent static repulsion, mitigating inhalation risks and ensuring accurate mass transfer.

  • Transfer & Dissolution: Use a grounded stainless steel spatula for transfer. When adding solvent, pour slowly down the interior sidewall of the vessel to suppress dust generation.

  • Workspace Decontamination (Post-check): Wipe down the balance and hood surface with a damp paper towel (water/detergent mix), followed by a 70% ethanol wipe.

HandlingWorkflow Start 1. Pre-Operation Verify Hood Velocity (0.4-0.6 m/s) PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Weigh 3. Weigh Compound (Use Antistatic Boat) PPE->Weigh Solvent 4. Dissolve/Transfer (Minimize Aerosolization) Weigh->Solvent Decon 5. Decontaminate (Wash with Detergent/Water) Solvent->Decon

Figure 1: Operational workflow for handling (5-Bromo-4-methoxypyridin-2-yl)methanol safely.

Spill Response and Decontamination Plan

In the event of an accidental release, immediate containment is critical to prevent laboratory-wide contamination.

  • Isolation: Immediately isolate the spill area. If a large quantity of powder is aerosolized, evacuate the immediate vicinity for 10-15 minutes to allow particulates to settle.

  • PPE Upgrade: Don a secondary pair of nitrile gloves and a P100 respirator if the spill occurred outside of the fume hood engineering controls.

  • Suppression & Containment: Gently cover the spilled solid with damp absorbent paper. Causality: Dry sweeping halogenated organic powders drastically increases airborne particulate concentrations. Dampening the powder suppresses aerosolization.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a standard laboratory detergent and water to remove bulk residue, followed by an isopropanol wipe to dissolve and lift any remaining organic traces.

Waste Disposal Plan

Due to the presence of the bromine atom, (5-Bromo-4-methoxypyridin-2-yl)methanol triggers specific EPA/RCRA compliance rules regarding halogenated waste streams.

  • Halogenated Liquid Waste: Any solutions, washings, or mother liquors containing this compound MUST be routed exclusively to the Halogenated Solvent Waste stream. Causality: Incineration of halogenated compounds at standard temperatures can lead to the formation of highly toxic dioxins and furans. Halogenated waste streams are routed to specialized high-temperature incineration facilities designed to safely destroy these bonds.

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a designated, labeled solid hazardous waste bin, kept separate from general municipal waste.

WasteSegregation Waste 122307-33-9 Waste Stream Decision Physical State? Waste->Decision Solid Solid Waste (Powders, PPE, Boats) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Liquid Incineration Hazardous Solid Waste (Standard Incineration) Solid->Incineration Halogenated Halogenated Liquid Waste (High-Temp Incineration) Liquid->Halogenated

Figure 2: Waste segregation pathway for halogenated pyridine derivatives to ensure compliance.

References

  • BLDpharm. "122307-33-9 | (5-Bromo-4-methoxypyridin-2-yl)methanol - Hazard Statements".
  • Lookchem. "Cas 122307-33-9, 2-PyridineMethanol, 5-broMo-4-Methoxy-".
  • BLDpharm. "Product Information: (5-Bromo-4-methoxypyridin-2-yl)methanol".

Sources

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